Product packaging for Aurantiamide(Cat. No.:CAS No. 58115-31-4)

Aurantiamide

Cat. No.: B048237
CAS No.: 58115-31-4
M. Wt: 402.5 g/mol
InChI Key: KSVKECXWDNCRTM-GOTSBHOMSA-N
Attention: For research use only. Not for human or veterinary use.
Usually In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.
  • Packaging may vary depending on the PRODUCTION BATCH.

Description

Aurantiamide is a bioactive dipeptide, first isolated from the genus Curcuma and other medicinal plants, that has garnered significant research interest for its potent anti-inflammatory and anti-cancer properties. Its primary research value lies in its ability to modulate key signaling pathways involved in inflammation and cell proliferation. Studies indicate that this compound exerts its anti-inflammatory effects primarily through the inhibition of the NF-κB signaling pathway, thereby suppressing the production of pro-inflammatory cytokines such as TNF-α and IL-6. In oncology research, this compound has demonstrated promising anti-proliferative and pro-apoptotic activities against various cancer cell lines, including lung, breast, and liver carcinomas. The compound is believed to induce apoptosis by triggering mitochondrial dysfunction and caspase-3 activation. Furthermore, its role as a potential STAT3 signaling inhibitor is a key area of investigation for novel therapeutic development. This multifaceted mechanism of action makes this compound a valuable reference standard and a crucial pharmacological tool for researchers elucidating the molecular basis of inflammation-driven diseases and cancer, as well as for screening natural product libraries for bioactivity.

Structure

2D Structure

Chemical Structure Depiction
molecular formula C25H26N2O3 B048237 Aurantiamide CAS No. 58115-31-4

3D Structure

Interactive Chemical Structure Model





Properties

IUPAC Name

N-[(2S)-1-[[(2S)-1-hydroxy-3-phenylpropan-2-yl]amino]-1-oxo-3-phenylpropan-2-yl]benzamide
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C25H26N2O3/c28-18-22(16-19-10-4-1-5-11-19)26-25(30)23(17-20-12-6-2-7-13-20)27-24(29)21-14-8-3-9-15-21/h1-15,22-23,28H,16-18H2,(H,26,30)(H,27,29)/t22-,23-/m0/s1
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

KSVKECXWDNCRTM-GOTSBHOMSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC=C(C=C1)CC(CO)NC(=O)C(CC2=CC=CC=C2)NC(=O)C3=CC=CC=C3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

C1=CC=C(C=C1)C[C@@H](CO)NC(=O)[C@H](CC2=CC=CC=C2)NC(=O)C3=CC=CC=C3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C25H26N2O3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID90893261
Record name Aurantiamide
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID90893261
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

402.5 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

58115-31-4
Record name N-((1S)-1-(((2S)-1-Hydroxy-3-phenyl-propan-2-yl)carbamoyl)-2-phenyl-ethyl)benzamide
Source ChemIDplus
URL https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0058115314
Description ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system.
Record name Aurantiamide
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID90893261
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Foundational & Exploratory

The Biological Activities of Aurantiamide: A Technical Guide

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

Aurantiamide is a naturally occurring dipeptide derivative that has garnered significant attention in the scientific community for its diverse and potent biological activities. Structurally, it is N-benzoyl-L-phenylalanyl-L-phenylalaninol. This whitepaper provides an in-depth technical overview of the biological activities of this compound, with a focus on its anti-inflammatory, neuroprotective, and antiviral properties. Detailed experimental protocols for key assays, quantitative data from various studies, and visualizations of the underlying signaling pathways are presented to serve as a comprehensive resource for researchers in the field of drug discovery and development.

Anti-inflammatory Activity

This compound and its acetate derivative have demonstrated significant anti-inflammatory effects in various in vitro and in vivo models. The primary mechanism underlying this activity is the modulation of key inflammatory signaling pathways, leading to a reduction in the production of pro-inflammatory mediators.

Mechanism of Action

The anti-inflammatory effects of this compound are primarily mediated through the inhibition of the Nuclear Factor-kappa B (NF-κB) and Mitogen-Activated Protein Kinase (MAPK) signaling pathways.[1] In inflammatory conditions, such as those induced by lipopolysaccharide (LPS), this compound has been shown to suppress the phosphorylation and subsequent degradation of IκBα, which in turn prevents the nuclear translocation of the p65 subunit of NF-κB.[2] This leads to a downstream reduction in the expression of NF-κB target genes, including those encoding pro-inflammatory cytokines and enzymes.

Furthermore, this compound has been observed to inhibit the phosphorylation of p38 MAPK and c-Jun N-terminal kinase (JNK) , while having no significant effect on the phosphorylation of Extracellular signal-regulated kinase (ERK).[1] The inhibition of p38 and JNK pathways contributes to the suppression of inflammatory responses.

Another critical pathway modulated by this compound is the Phosphatidylinositol 3-kinase (PI3K)/Protein Kinase B (Akt) pathway. This compound acetate has been shown to dose-dependently suppress LPS-induced phosphorylation of PI3K and Akt, which are upstream of NF-κB.[2]

Quantitative Data on Anti-inflammatory Activity
CompoundModel SystemMeasured ParameterIC50 / Effective ConcentrationReference
AuranamideLPS-stimulated RAW 264.7 cellsNitric Oxide (NO) ProductionIC50: 1.22 ± 0.95 μM[3]
PatriscabratineLPS-stimulated RAW 264.7 cellsNitric Oxide (NO) ProductionIC50: 1.85 ± 0.93 μM[3]
This compound acetateLPS-stimulated BV2 microglial cellsNitric Oxide (NO) ProductionInhibition at 10-100 μM[1]
This compound acetateLPS-stimulated BV2 microglial cellsProstaglandin E2 (PGE2) ProductionInhibition at 10-100 μM[1]
This compound acetateLPS-induced acute lung injury in miceIn vivo treatment2.5, 5, and 10 mg/kg[2]

Signaling Pathway Diagram

Anti_inflammatory_Signaling This compound's Anti-inflammatory Signaling Pathways LPS LPS TLR4 TLR4 LPS->TLR4 PI3K PI3K TLR4->PI3K JNK JNK TLR4->JNK p38 p38 TLR4->p38 Akt Akt PI3K->Akt IKK IKK Akt->IKK IκBα IκBα IKK->IκBα Inhibits NFκB NF-κB (p65) IKK->NFκB Activates IκBα->NFκB Sequesters Pro_inflammatory_genes Pro-inflammatory Genes (iNOS, COX-2, TNF-α, IL-1β, IL-6) NFκB->Pro_inflammatory_genes Upregulates AP1 AP-1 JNK->AP1 p38->AP1 AP1->Pro_inflammatory_genes Upregulates This compound This compound This compound->PI3K Inhibits This compound->IKK Inhibits This compound->JNK Inhibits This compound->p38 Inhibits

Caption: this compound inhibits inflammatory pathways.

Neuroprotective Activity

This compound exhibits significant neuroprotective effects, primarily through its anti-neuroinflammatory and anti-oxidative stress properties. It has shown potential in models of neurodegenerative diseases like Alzheimer's disease.

Mechanism of Action

A key mechanism of this compound's neuroprotective action is the inhibition of microglial activation. In the context of neuroinflammation, microglia can adopt a pro-inflammatory M1 phenotype. This compound has been shown to inhibit the M1 polarization of microglia and promote a shift towards the anti-inflammatory M2 phenotype.[4]

This effect is mediated by the suppression of the NLRP3 (NOD-like receptor pyrin domain-containing 3) inflammasome .[5][6] this compound inhibits the activation of the NLRP3 inflammasome, a key component of the innate immune system that, when overactivated, contributes to neuroinflammation.[5][6] By targeting NLRP3, this compound reduces the production of pro-inflammatory cytokines such as IL-1β in the central nervous system.[6]

Furthermore, this compound's ability to cross the blood-brain barrier makes it a promising candidate for targeting central nervous system disorders.[4]

Quantitative Data on Neuroprotective Activity
CompoundModel SystemMeasured ParameterEffective ConcentrationReference
This compoundLPS and IFN-γ-induced BV2 cellsM1 polarizationInhibition at 10, 20 μM[4]
This compoundAPP/PS1 mice (Alzheimer's model)Cognitive functionImprovement at 10, 20 mg/kg (intragastric)[5]
This compoundAPP/PS1 mice (Alzheimer's model)Microglial M1 polarizationSuppression at 10, 20 mg/kg (intragastric)[5]

Signaling Pathway Diagram

Neuroprotective_Signaling This compound's Neuroprotective Mechanism Neuroinflammatory_Stimuli Neuroinflammatory Stimuli (e.g., Aβ) Microglia Microglia Neuroinflammatory_Stimuli->Microglia NLRP3_Inflammasome NLRP3 Inflammasome Activation Microglia->NLRP3_Inflammasome Caspase1 Caspase-1 Activation NLRP3_Inflammasome->Caspase1 Pro_IL1β Pro-IL-1β Caspase1->Pro_IL1β IL1β IL-1β (Mature) Pro_IL1β->IL1β Neuroinflammation Neuroinflammation IL1β->Neuroinflammation This compound This compound This compound->NLRP3_Inflammasome Inhibits

Caption: this compound's neuroprotective action.

Antiviral Activity

This compound acetate has demonstrated potent antiviral effects, particularly against Influenza A virus (IAV).[7][8] Its mechanism of action involves both direct antiviral effects and the modulation of the host's inflammatory response to the infection.

Mechanism of Action

The antiviral activity of this compound acetate is closely linked to its anti-inflammatory properties. Viral infections, such as influenza, can trigger an excessive inflammatory response, often referred to as a "cytokine storm," which contributes significantly to the pathology of the disease. This compound acetate inhibits the activation of the NF-κB signaling pathway in IAV-infected cells.[7][8] This inhibition leads to a reduction in the expression of pro-inflammatory genes and the production of cytokines and chemokines like IL-6, TNF-α, IL-8, IP-10, and RANTES.[7] By dampening this hyper-inflammatory response, this compound acetate helps to mitigate virus-induced lung damage.

Quantitative Data on Antiviral Activity
CompoundVirusCell LineMeasured ParameterEC50 / Effective ConcentrationReference
This compound acetateInfluenza A Virus (IAV)A549 cellsInhibition of pro-inflammatory cytokine productionEffective at concentrations tested (data not specified as EC50)[7]
This compound acetateInfluenza A Virus (IAV)MDCK cellsCytopathic effect (CPE) inhibitionPotent activity observed (specific EC50 not provided)[8][9]

Experimental Protocols

This section provides detailed methodologies for key experiments cited in the evaluation of this compound's biological activities.

In Vitro Anti-inflammatory Assay: Nitric Oxide Production in LPS-stimulated RAW 264.7 Macrophages

1. Cell Culture and Seeding:

  • Culture RAW 264.7 murine macrophage cells in Dulbecco's Modified Eagle's Medium (DMEM) supplemented with 10% fetal bovine serum (FBS), 100 U/mL penicillin, and 100 µg/mL streptomycin.

  • Maintain the cells in a humidified incubator at 37°C with 5% CO2.

  • Seed the cells in a 96-well plate at a density of 5 x 10^4 cells/well and allow them to adhere for 24 hours.[10]

2. Treatment:

  • Pre-treat the adhered cells with various concentrations of this compound (or its derivatives) for 1-2 hours.

  • Subsequently, stimulate the cells with 1 µg/mL of lipopolysaccharide (LPS) for 24 hours to induce nitric oxide (NO) production.[10]

3. Measurement of Nitric Oxide (Griess Assay):

  • After the incubation period, collect 100 µL of the cell culture supernatant from each well.

  • Add 100 µL of Griess reagent (a 1:1 mixture of 1% sulfanilamide in 5% phosphoric acid and 0.1% N-(1-naphthyl)ethylenediamine dihydrochloride in water) to the supernatant.[10]

  • Incubate the mixture at room temperature for 10-15 minutes.

  • Measure the absorbance at 540 nm using a microplate reader.

  • Quantify the nitrite concentration by comparing the absorbance values to a standard curve generated with known concentrations of sodium nitrite.

Western Blot Analysis for NF-κB and MAPK Signaling Pathways

1. Cell Lysis and Protein Quantification:

  • After treatment with this compound and/or LPS, wash the cells with ice-cold phosphate-buffered saline (PBS).

  • Lyse the cells in RIPA buffer containing protease and phosphatase inhibitors.

  • Centrifuge the lysates to pellet cell debris and collect the supernatant.

  • Determine the protein concentration of the lysates using a BCA protein assay kit.[7]

2. SDS-PAGE and Protein Transfer:

  • Denature equal amounts of protein from each sample by boiling in Laemmli sample buffer.

  • Separate the proteins by sodium dodecyl sulfate-polyacrylamide gel electrophoresis (SDS-PAGE).

  • Transfer the separated proteins onto a polyvinylidene difluoride (PVDF) membrane.[7]

3. Immunoblotting:

  • Block the membrane with 5% non-fat dry milk or bovine serum albumin (BSA) in Tris-buffered saline with 0.1% Tween 20 (TBST) for 1 hour at room temperature.

  • Incubate the membrane with primary antibodies specific for the proteins of interest (e.g., phospho-p65, total p65, phospho-IκBα, total IκBα, phospho-p38, total p38, phospho-JNK, total JNK) overnight at 4°C.

  • Wash the membrane three times with TBST.

  • Incubate the membrane with a horseradish peroxidase (HRP)-conjugated secondary antibody for 1 hour at room temperature.

  • Wash the membrane again three times with TBST.

4. Detection:

  • Visualize the protein bands using an enhanced chemiluminescence (ECL) detection system.

  • Use a loading control, such as β-actin or GAPDH, to ensure equal protein loading.

Experimental Workflow Diagram

Experimental_Workflow General Workflow for In Vitro Analysis start Start: Cell Culture (e.g., RAW 264.7, BV2) treatment Treatment: 1. This compound (various conc.) 2. Stimulant (e.g., LPS) start->treatment incubation Incubation (Specified time and conditions) treatment->incubation supernatant_collection Collect Supernatant incubation->supernatant_collection cell_lysis Cell Lysis incubation->cell_lysis griess_assay Griess Assay for NO supernatant_collection->griess_assay elisa ELISA for Cytokines supernatant_collection->elisa western_blot Western Blot for Signaling Proteins cell_lysis->western_blot end End: Data Analysis griess_assay->end elisa->end western_blot->end

References

Aurantiamide: A Technical Guide to its Natural Sources, Isolation, and Biological Activity

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

Aurantiamide and its acetate derivative are naturally occurring dipeptides that have garnered significant interest in the scientific community for their diverse pharmacological properties. These compounds have demonstrated promising anti-inflammatory, antiviral, and neuroprotective effects, making them attractive candidates for further investigation in drug discovery and development. This technical guide provides a comprehensive overview of the natural sources of this compound, detailed methodologies for its isolation and purification, and an exploration of its known interactions with key cellular signaling pathways.

Natural Sources of this compound

This compound and this compound acetate have been isolated from a variety of natural sources, including terrestrial plants and marine-derived fungi. While numerous species have been identified as producers of these compounds, quantitative yield data from the raw starting material is often not extensively reported in the available literature. The following table summarizes the known natural sources of this compound.

Natural SourceFamily/GenusPart UsedCompound IsolatedReference(s)
Baphicacanthus cusiaAcanthaceaeRoot, LeavesThis compound acetate[1][2]
Portulaca oleracea L.PortulacaceaeAerial partsThis compound acetate[1]
Clematis terniflora DC.RanunculaceaeAerial partsThis compound acetate[1]
Patrinia villosa JussCaprifoliaceaeWhole plantThis compound acetate
Arisaema erubescensAraceae-This compound acetate[3]
Piper wallichiiPiperaceae-This compound acetate[1]
Alhagi sparsifoliaFabaceae-This compound
Nigella glanduliferaRanunculaceaeSeedsThis compound
Aspergillus sp. (marine-derived)AspergillaceaeFungal cultureThis compound acetate[4]

Isolation and Purification of this compound

The isolation of this compound and its derivatives typically involves extraction with organic solvents followed by various chromatographic techniques. The specific protocols vary depending on the source material.

General Experimental Workflow

The following diagram illustrates a general workflow for the isolation and purification of this compound from natural sources.

G Start Plant/Fungal Material Extraction Extraction (e.g., Methanol, Ethanol, Ethyl Acetate) Start->Extraction Filtration Filtration/Concentration Extraction->Filtration Crude_Extract Crude Extract Filtration->Crude_Extract Column_Chromatography Column Chromatography (e.g., Silica Gel, Sephadex) Crude_Extract->Column_Chromatography Fractionation Fraction Collection Column_Chromatography->Fractionation TLC_Analysis TLC/HPLC Analysis Fractionation->TLC_Analysis Purification Further Purification (e.g., HPLC, HSCCC) TLC_Analysis->Purification Select Active Fractions Pure_Compound Pure this compound/Aurantiamide Acetate Purification->Pure_Compound Characterization Structural Characterization (NMR, MS) Pure_Compound->Characterization

A general workflow for the isolation and purification of this compound.
Detailed Experimental Protocols

The following table outlines detailed experimental protocols for the isolation of this compound acetate from various sources, as available in the literature. It is important to note that specific, quantitative yields from the initial dry weight of the source material are often not reported, representing a gap in the current body of research.

Source MaterialExtractionChromatographic SeparationYieldReference
Patrinia villosa Juss. Supercritical Fluid Extraction (SFE) with 10% methanol-modified CO2 at 40°C and 35 MPa to obtain crude extract I.1. Silica Gel Column Chromatography of crude extract I with petroleum ether-ethyl acetate (5:1, v/v) to yield crude extract II. 2. High-Speed Counter-Current Chromatography (HSCCC) of crude extract II with a two-phase solvent system of n-hexane-ethyl acetate-methanol-water (1:1.2:1.2:1, v/v/v/v).155 mg of this compound acetate (99.3% purity) from 400 mg of crude extract II.
Baphicacanthus cusia (Nees) Bremek Leaves Ultrasound-assisted extraction with deep eutectic solvents (DES), specifically lactic acid/L-menthol (5:2, mol/mol), at a solid-liquid ratio of 80.0 mL/g and a temperature of 60.5°C.The study focused on the extraction of other bioactive compounds (tryptanthrin, indigo, and indirubin). While this compound acetate is a known constituent, a specific protocol for its isolation from this extract was not provided.Not reported for this compound acetate.[5]
Portulaca oleracea L. Maceration with ethanol, ethanol-water mixtures (70% and 50%, v/v), or water. Infusion and decoction methods have also been used.The provided studies focus on the quali-quantitative determination of oleraceins and other phenolic compounds. A detailed protocol for the specific isolation of this compound acetate is not described.Not reported.[2]
Aspergillus sp. (marine-derived) The fungal culture is grown in a suitable broth medium (e.g., potato dextrose broth). The culture filtrate is then extracted with an organic solvent such as ethyl acetate.The crude extract is subjected to chromatographic separation, typically starting with silica gel column chromatography followed by further purification using techniques like Sephadex LH-20 and Reverse-Phase High-Performance Liquid Chromatography (RP-HPLC).Not quantitatively reported in the reviewed literature.[4]

Signaling Pathway Interactions

This compound and its acetate derivative have been shown to exert their biological effects, particularly their anti-inflammatory properties, through the modulation of key intracellular signaling pathways. The primary targets identified are the Nuclear Factor-kappa B (NF-κB) and Mitogen-Activated Protein Kinase (MAPK) pathways.

Inhibition of the NF-κB Signaling Pathway

The NF-κB signaling cascade is a central regulator of inflammation. This compound acetate has been demonstrated to inhibit this pathway, thereby reducing the expression of pro-inflammatory genes. The proposed mechanism involves the inhibition of the phosphorylation of IκBα (inhibitor of kappa B alpha), which in turn prevents the nuclear translocation of the p65 subunit of NF-κB.

G cluster_cytoplasm Cytoplasm cluster_nucleus Nucleus IKK IKK Complex IkBa_p65_p50 IκBα-p65-p50 (Inactive NF-κB) IKK->IkBa_p65_p50 Phosphorylation p_IkBa p-IκBα IkBa_p65_p50->p_IkBa p65_p50 p65-p50 (Active NF-κB) IkBa_p65_p50->p65_p50 Release Proteasome Proteasome p_IkBa->Proteasome Degradation p65_p50_nuc p65-p50 p65_p50->p65_p50_nuc Nuclear Translocation This compound This compound Acetate This compound->IKK Inhibits DNA DNA p65_p50_nuc->DNA Binds to promoter Inflammatory_Genes Pro-inflammatory Gene Expression DNA->Inflammatory_Genes Stimuli Inflammatory Stimuli (e.g., TNF-α, LPS) Stimuli->IKK

Inhibition of the NF-κB signaling pathway by this compound acetate.
Modulation of the MAPK Signaling Pathway

The MAPK signaling pathway, which includes c-Jun N-terminal kinase (JNK), p38, and extracellular signal-regulated kinase (ERK), is another critical regulator of cellular processes, including inflammation. Studies have shown that this compound acetate can decrease the phosphorylation levels of JNK and p38 MAPKs. The precise molecular interactions, such as direct binding to these kinases, are still under investigation.

G Stimuli Cellular Stressors (e.g., LPS) MAPKKK MAPKKK Stimuli->MAPKKK MKK3_6 MKK3/6 MAPKKK->MKK3_6 MKK4_7 MKK4/7 MAPKKK->MKK4_7 MEK1_2 MEK1/2 MAPKKK->MEK1_2 p38 p38 MKK3_6->p38 Phosphorylation JNK JNK MKK4_7->JNK Phosphorylation ERK ERK MEK1_2->ERK Phosphorylation Inflammation Inflammatory Response p38->Inflammation JNK->Inflammation ERK->Inflammation This compound This compound Acetate This compound->p38 Reduces Phosphorylation This compound->JNK Reduces Phosphorylation

Modulation of the MAPK signaling pathway by this compound acetate.

Conclusion and Future Directions

This compound and its acetate derivative represent a promising class of natural compounds with significant therapeutic potential. Their widespread occurrence in various plant and fungal species makes them accessible for further research. However, to fully exploit their potential, several key areas require further investigation:

  • Quantitative Analysis: There is a clear need for more studies focused on the quantitative analysis of this compound in various natural sources to identify high-yielding species and optimize cultivation and harvesting conditions.

  • Standardized Isolation Protocols: The development of standardized and scalable protocols for the isolation and purification of this compound is crucial for ensuring a consistent and high-quality supply for preclinical and clinical studies.

  • Mechanistic Studies: While the inhibitory effects on the NF-κB and MAPK pathways are established, further research is needed to elucidate the precise molecular mechanisms of action. This includes identifying direct binding partners and understanding the downstream consequences of these interactions in greater detail.

Addressing these research gaps will be essential for advancing our understanding of this compound and paving the way for its potential development as a novel therapeutic agent for inflammatory and other diseases.

References

An In-depth Technical Guide to the Anti-inflammatory Mechanism of Action of Aurantiamide

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the molecular mechanisms underlying the anti-inflammatory properties of Aurantiamide and its derivatives, such as this compound acetate. The information presented herein is collated from various scientific studies, focusing on the compound's effects on key signaling pathways and inflammatory mediators.

Executive Summary

This compound, a dipeptide derivative, has demonstrated significant anti-inflammatory effects across a range of in vitro and in vivo models. Its mechanism of action is multifaceted, primarily involving the modulation of critical inflammatory signaling pathways. Key findings indicate that this compound and its acetate derivative suppress inflammation by inhibiting the Nuclear Factor-kappa B (NF-κB) and Mitogen-Activated Protein Kinase (MAPK) signaling pathways, as well as suppressing the activation of the NLRP3 inflammasome. These actions lead to a downstream reduction in the production of pro-inflammatory mediators, including nitric oxide (NO), prostaglandin E2 (PGE2), and key cytokines such as Tumor Necrosis Factor-alpha (TNF-α), Interleukin-6 (IL-6), and Interleukin-1β (IL-1β).

Core Anti-inflammatory Mechanisms

The anti-inflammatory activity of this compound is attributed to its ability to interfere with several key signaling cascades that are crucial for the inflammatory response.

Inhibition of the NF-κB Signaling Pathway

The NF-κB pathway is a cornerstone of the inflammatory process, responsible for the transcription of numerous pro-inflammatory genes. This compound acetate has been shown to block the activation of this pathway.[1][2] In unstimulated cells, NF-κB is sequestered in the cytoplasm by its inhibitor, IκBα. Upon stimulation by inflammatory triggers like Lipopolysaccharide (LPS), IκBα is phosphorylated and degraded, allowing NF-κB (specifically the p65 subunit) to translocate to the nucleus and initiate the transcription of pro-inflammatory genes.[1] Studies have shown that pretreatment with this compound acetate suppresses the LPS-induced phosphorylation of IκBα and the subsequent phosphorylation of the NF-κB p65 subunit, thereby preventing its nuclear translocation.[1] This inhibitory effect has been observed in various cell types, including microglia and lung epithelial cells.[1][2][3]

Modulation of MAPK Signaling Pathways

The Mitogen-Activated Protein Kinase (MAPK) pathways, including ERK, JNK, and p38 MAPK, are critical in translating extracellular stimuli into cellular inflammatory responses.[4][5] this compound acetate has been found to regulate these pathways to exert its anti-inflammatory effects.[1][6] For instance, in a model of LPS-induced acute lung injury, this compound acetate was shown to suppress the phosphorylation of PI3K and Akt, which can act upstream of NF-κB and also influence MAPK signaling.[1] By modulating these kinase cascades, this compound can effectively reduce the expression of downstream inflammatory targets.

Suppression of the NLRP3 Inflammasome

The NLRP3 inflammasome is a multiprotein complex that, upon activation, triggers the maturation of the pro-inflammatory cytokines IL-1β and IL-18.[7][8] this compound has been identified as a potent suppressor of NLRP3 inflammasome activation.[9][10] In studies using mouse models of Alzheimer's disease and LPS-stimulated microglial cells, this compound was shown to inhibit the expression and activation of the NLRP3 inflammasome in a dose-dependent manner.[9][10] This leads to a significant reduction in the release of mature IL-1β, a key mediator of acute inflammation.[10]

NRF2 Activation (by related compounds)

While direct evidence for this compound is pending, the related compound Auranamide has been shown to exert its anti-inflammatory effects via the activation of the Nuclear factor erythroid 2-related factor 2 (NRF2) pathway.[11][12] NRF2 is a transcription factor that regulates the expression of antioxidant proteins. Auranamide upregulates NRF2 and its downstream target Heme Oxygenase-1 (HO-1), which have cytoprotective and anti-inflammatory functions.[11][12] This suggests a potential avenue for further investigation into the broader mechanistic actions of this compound-related compounds.

Quantitative Data on Anti-inflammatory Activity

The following tables summarize the quantitative data from various studies, illustrating the potency of this compound and its related compounds in inhibiting inflammatory markers.

Table 1: In Vitro Inhibition of Inflammatory Mediators by Auranamide

CompoundCell LineStimulantMediatorMetricValueReference
AuranamideRAW264.7LPS (100 ng/mL)Nitric Oxide (NO)IC501.22 ± 0.95 µM[11]
AuranamideRAW264.7LPS (100 ng/mL)Nitric Oxide (NO)% Inhibition (at 10 µM)33.22%[11]
AuranamideRAW264.7LPSIL-6Fold Change Reduction (at 10 µM)from 6.91 to 2.85[11][13]
AuranamideRAW264.7LPSIL-1βFold Change Reduction (at 10 µM)from 4.56 to 2.05[11][13]
AuranamideRAW264.7LPSIFN-γFold Change Reduction (at 10 µM)from 8.62 to 4.06[11][13]
AuranamideRAW264.7LPSTNF-αFold Change Reduction (at 10 µM)from 4.33 to 2.42[11][13]

Table 2: In Vivo Efficacy of this compound and its Acetate Derivative

CompoundAnimal ModelConditionDosesKey FindingReference
This compoundAPP/PS1 MiceAlzheimer's Disease10 mg/kg, 20 mg/kgSuppressed NLRP3 inflammasome activation and M1 microglia polarization.[9][10]
This compound AcetateMiceLPS-induced Acute Lung Injury2.5, 5, 10 mg/kgReduced pro-inflammatory cytokines (TNF-α, IL-6, IL-1β) and suppressed NF-κB and PI3K/AKT pathways.[1]

Visualization of Mechanisms and Workflows

The following diagrams, generated using the DOT language, illustrate the key pathways and experimental procedures discussed.

Signaling Pathways

cluster_membrane cluster_cytoplasm cluster_nucleus LPS LPS TLR4 TLR4 LPS->TLR4 1. Priming PI3K PI3K TLR4->PI3K AKT AKT PI3K->AKT IKK IKK AKT->IKK IkBa IκBα IKK->IkBa P NFkB_complex p65 IκBα p65 p65 p65_nuc p65 p65->p65_nuc NFkB_complex->p65 NLRP3_inactive Pro-IL-1β Pro-Caspase-1 NLRP3 NLRP3_active NLRP3 Inflammasome (Active) NLRP3_inactive->NLRP3_active 2. Activation Casp1 Caspase-1 NLRP3_active->Casp1 IL1b IL-1β Casp1->IL1b This compound This compound This compound->PI3K Inhibits This compound->IKK Inhibits This compound->NLRP3_active Inhibits DNA DNA p65_nuc->DNA Transcription Genes Pro-inflammatory Genes (TNF-α, IL-6, IL-1β, iNOS, COX-2) DNA->Genes

Caption: this compound's inhibition of NF-κB and NLRP3 inflammasome pathways.

Experimental Workflows

cluster_invitro In Vitro Workflow: LPS-Stimulated Macrophages cluster_invivo In Vivo Workflow: Carrageenan-Induced Paw Edema A1 Seed RAW264.7 Cells A2 Pre-treat with this compound (various concentrations) A1->A2 A3 Stimulate with LPS (e.g., 100 ng/mL) A2->A3 A4 Incubate for 24h A3->A4 A5 Collect Supernatant A4->A5 A6 Analyze Mediators A5->A6 A7 Griess Assay (NO) ELISA (Cytokines) Western Blot (Proteins) A6->A7 B1 Acclimatize Rats/Mice B2 Administer this compound (i.p. or oral) B1->B2 B3 Inject Carrageenan (1%) into subplantar region of paw B2->B3 B4 Measure Paw Volume (Plethysmometer) at intervals (e.g., 1, 2, 3, 4, 5h) B3->B4 B5 Calculate % Inhibition of Edema B4->B5

Caption: Standard experimental workflows for in vitro and in vivo anti-inflammatory assays.

Detailed Experimental Protocols

This section outlines the methodologies for key experiments cited in the literature to assess the anti-inflammatory effects of this compound.

In Vitro Anti-inflammatory Activity in RAW264.7 Macrophages
  • Objective: To determine the effect of this compound on the production of inflammatory mediators in LPS-stimulated macrophages.

  • Cell Culture: Murine macrophage RAW264.7 cells are cultured in DMEM supplemented with 10% FBS and 1% penicillin-streptomycin at 37°C in a 5% CO2 incubator.[11]

  • Treatment Protocol: Cells are seeded in multi-well plates (e.g., 5 x 10^5 cells/well in a 24-well plate) and allowed to adhere for 24 hours.[11] Subsequently, the cells are pre-treated with various concentrations of this compound (e.g., 0.001 to 10 µM) for a specified period (e.g., 1-2 hours).[11] Inflammation is then induced by adding Lipopolysaccharide (LPS) from E. coli (e.g., 100 ng/mL) for an incubation period of 24 hours.[11]

  • Nitric Oxide (NO) Quantification (Griess Assay): The concentration of nitrite, a stable metabolite of NO, in the cell culture supernatant is measured using the Griess reagent.[11] The optical density is measured at 540 nm, and the percentage of NO production is calculated relative to the LPS-only control group.[11]

  • Cytokine Measurement (ELISA): The levels of pro-inflammatory cytokines such as TNF-α, IL-6, and IL-1β in the supernatant are quantified using specific Enzyme-Linked Immunosorbent Assay (ELISA) kits according to the manufacturer's instructions.[1]

  • Protein Expression Analysis (Western Blot): Cell lysates are collected to analyze the expression levels of key signaling proteins (e.g., p-p65, p-IκBα, iNOS, COX-2). Proteins are separated by SDS-PAGE, transferred to a PVDF membrane, and probed with specific primary and secondary antibodies.[1]

In Vivo Anti-inflammatory Models
  • Objective: To evaluate the acute anti-inflammatory effect of this compound in a model of localized edema.[14][15]

  • Animal Model: Male Sprague-Dawley rats or Swiss albino mice are typically used.[16][17]

  • Procedure: Animals are pre-treated with this compound at various doses (e.g., 25, 50, 100 mg/kg) via oral gavage or intraperitoneal injection, typically one hour before the inflammatory insult.[17] Acute inflammation is induced by a subplantar injection of 0.1 mL of 1% carrageenan solution into the hind paw.[14][16] The paw volume is measured using a plethysmometer at regular intervals (e.g., 0, 1, 2, 3, 4, and 5 hours) post-carrageenan injection.[17] A control group receives the vehicle, and a positive control group may receive a standard anti-inflammatory drug like indomethacin.[17]

  • Endpoint: The percentage inhibition of edema is calculated for the treated groups compared to the carrageenan-only control group.

  • Objective: To assess the peripheral analgesic and anti-inflammatory activity of this compound.[18][19]

  • Animal Model: Male ICR or Swiss albino mice are commonly used.[18][20]

  • Procedure: Mice are pre-treated with this compound (e.g., 100 mg/kg, p.o.) one hour before the induction of writhing.[18] Visceral pain is induced by an intraperitoneal (i.p.) injection of 0.6% acetic acid solution (e.g., 10 mL/kg).[21][22] Immediately after the injection, the animals are placed in an observation chamber, and the number of writhes (a characteristic response involving abdominal constriction and hind limb extension) is counted for a specific period, typically 5 to 20 minutes.[18][19][23]

  • Endpoint: The analgesic effect is quantified by the percentage reduction in the number of writhes in the treated groups compared to the vehicle control group.

Conclusion and Future Directions

This compound demonstrates robust anti-inflammatory properties through the coordinated suppression of the NF-κB, MAPK, and NLRP3 inflammasome pathways. This leads to a marked reduction in the production of a wide array of pro-inflammatory mediators. The available quantitative data from both in vitro and in vivo studies underscore its potential as a therapeutic agent for inflammatory diseases.

Future research should aim to:

  • Further elucidate the specific molecular targets of this compound within these signaling pathways.

  • Investigate its potential to modulate other relevant pathways, such as the NRF2 antioxidant response.

  • Conduct comprehensive preclinical studies to evaluate its efficacy, safety profile, and pharmacokinetics in more complex disease models.

  • Explore the structure-activity relationship of this compound analogues to develop derivatives with enhanced potency and selectivity.[6]

This guide provides a foundational understanding for scientists and professionals engaged in the discovery and development of novel anti-inflammatory therapeutics, highlighting this compound as a promising lead compound.

References

The Role of Aurantiamide in Traditional Medicine: A Technical Guide for Researchers

Author: BenchChem Technical Support Team. Date: November 2025

Foreword: Aurantiamide, a naturally occurring dipeptide, has garnered significant interest within the scientific community for its diverse pharmacological activities, many of which align with its historical use in traditional medicine. This technical guide serves as a comprehensive resource for researchers, scientists, and drug development professionals, providing an in-depth overview of this compound's ethnobotanical context, its molecular mechanisms of action, and the experimental protocols used to elucidate its therapeutic potential.

Traditional Medicine Perspective

This compound and its derivatives are found in a variety of plants that have been used for centuries in traditional healing practices across Asia. Notably, it is a constituent of plants such as Baphicacanthus cusia and Clematis terniflora, which have established roles in Traditional Chinese Medicine (TCM).

  • Baphicacanthus cusia (Nees) Bremek.: Known as "Nan Ban Lan Gen," the root of this plant has been traditionally used to treat ailments such as fever, colds, sore throat, and influenza.[1][2] Its applications in TCM are often associated with its potent anti-inflammatory and antiviral properties.[3][4] The leaves and stems are also used to produce a dye and medicinal preparation called "Qing-Dai."[4][5]

  • Clematis terniflora DC.: This plant has been traditionally employed in Chinese medicine for conditions like tonsillitis, cholelithiasis (gallstones), and conjunctivitis.[6] Its leaves have been studied for their anti-inflammatory effects.[6] The plant is also used as an antidote and for ophthalmic conditions.[7]

The traditional uses of these plants to combat infections and inflammatory conditions provide a valuable ethnobotanical basis for the modern scientific investigation into the pharmacological properties of their constituents, including this compound.

Pharmacological Activities and Quantitative Data

This compound exhibits a range of biological activities, with its anti-inflammatory, antiviral, neuroprotective, and anticancer effects being the most extensively studied.

Anti-inflammatory Activity

This compound and its acetate form have demonstrated significant anti-inflammatory properties by modulating key signaling pathways and reducing the production of pro-inflammatory mediators.[8]

CompoundAssayCell Line/ModelIC50 / EffectReference(s)
AuranamideNitric Oxide (NO) ProductionLPS-stimulated RAW264.7 macrophages1.22 ± 0.95 µM[6]
This compound AcetatePro-inflammatory Cytokine Production (TNF-α, IL-6, IL-1β)LPS-induced acute lung injury in miceSignificant reduction in cytokine levels in BALF[8]
This compoundM1 Polarization of MicrogliaLPS and IFN-γ-induced BV2 cellsInhibition of M1 polarization[9]
This compoundPro-inflammatory Cytokine Production (TNF-α, IL-2)LPS-induced modelsInhibits expression[8]
Antiviral Activity

This compound acetate has shown notable antiviral activity, particularly against the influenza A virus.[3]

CompoundAssayVirus Strain(s)Cell LineEC50 / IC50Reference(s)
This compound AcetateCytopathic Effect (CPE) InhibitionInfluenza A/WSN/33 (H1N1)MDCKNot specified, but showed inhibitory effect[3][10]
Aurintricarboxylic acid (ATA)Plaque Formation AssayInfluenza A/WSN/33 (H1N1), A/Udorn/72 (H3N2), NIBRG-14 (H5N1)MDCK4.1 µM, 6.3 µM, 5.4 µM[8]
Neuroprotective Activity

This compound has demonstrated neuroprotective effects in models of neuroinflammation and neurodegenerative disease.

CompoundAssayModelEC50 / EffectReference(s)
This compoundNeuroprotectionCorticosterone-induced apoptosis in PC12 cellsNot specified, but extract showed protection[3]
This compoundCognitive FunctionAPP/PS1 mice (Alzheimer's model)Improved cognitive function[11]
Oleraceins K and L (structurally related indoline amides)DPPH Radical ScavengingCell-free15.30 µM and 16.13 µM[12]
Anticancer Activity

The anticancer potential of this compound and related indole-aryl-amide derivatives has been investigated in various cancer cell lines.

CompoundCell LineCancer TypeIC50Reference(s)
Indole-aryl-amide derivative 5HT29Colon Cancer2.61 µM[13]
Indole-aryl-amide derivative 5PC3Prostate Cancer0.39 µM[13]
Indole-aryl-amide derivative 5Jurkat J6Leukemia0.37 µM[13]
Indole-aryl-amide derivative 7MCF7Breast Cancer0.49 µM[13]

Signaling Pathways Modulated by this compound

This compound exerts its pharmacological effects by modulating several key intracellular signaling pathways.

NF-κB Signaling Pathway

A primary mechanism of this compound's anti-inflammatory and antiviral activity is through the inhibition of the NF-κB signaling pathway.[3][9] In unstimulated cells, NF-κB is sequestered in the cytoplasm by the inhibitor of κB (IκB). Upon stimulation by inflammatory signals like LPS or TNF-α, IκB is phosphorylated and degraded, allowing NF-κB to translocate to the nucleus and initiate the transcription of pro-inflammatory genes. This compound has been shown to inhibit the phosphorylation of IκBα and the subsequent phosphorylation of the p65 subunit of NF-κB, thereby preventing its nuclear translocation and transcriptional activity.[11]

NF_kappa_B_Pathway cluster_extracellular Extracellular cluster_cytoplasm Cytoplasm cluster_nucleus Nucleus LPS LPS TLR4 TLR4 LPS->TLR4 IKK IKK TLR4->IKK Activates IkappaB IκBα IKK->IkappaB Phosphorylates pIkappaB p-IκBα IkappaB->pIkappaB NFkappaB NF-κB (p65/p50) pNFkappaB p-NF-κB NFkappaB->pNFkappaB Phosphorylation This compound This compound This compound->IKK Inhibits pIkappaB->IkappaB Degradation pNFkappaB_nuc p-NF-κB pNFkappaB->pNFkappaB_nuc Translocation DNA DNA pNFkappaB_nuc->DNA Binds Cytokines Pro-inflammatory Cytokines (TNF-α, IL-6) DNA->Cytokines Transcription

This compound's Inhibition of the NF-κB Pathway.
PI3K/Akt and MAPK Signaling Pathways

This compound has also been shown to modulate the PI3K/Akt and MAPK (p38, JNK, ERK) signaling pathways, which are crucial in cell survival, proliferation, and inflammation. This compound acetate has been observed to suppress the phosphorylation of PI3K and Akt in LPS-induced acute lung injury. The MAPK pathway is also implicated in this compound's effects, with modulation of p38, ERK, and JNK phosphorylation being a key mechanism in its therapeutic potential.

PI3K_MAPK_Pathway cluster_membrane Cell Membrane cluster_cytoplasm Cytoplasm cluster_nucleus Nucleus Receptor Receptor Tyrosine Kinase PI3K PI3K Receptor->PI3K Activates MAP3K MAP3K Receptor->MAP3K Activates PIP2 PIP2 PI3K->PIP2 Phosphorylates PIP3 PIP3 PIP2->PIP3 Akt Akt PIP3->Akt Recruits & Activates pAkt p-Akt Akt->pAkt Transcription Gene Transcription (Survival, Proliferation, Inflammation) pAkt->Transcription Regulates MAP2K MAP2K MAP3K->MAP2K Phosphorylates p38 p38 MAP2K->p38 Phosphorylates JNK JNK MAP2K->JNK Phosphorylates ERK ERK MAP2K->ERK Phosphorylates pp38 p-p38 p38->pp38 pJNK p-JNK JNK->pJNK pERK p-ERK ERK->pERK pp38->Transcription Regulate pJNK->Transcription Regulate pERK->Transcription Regulate This compound This compound This compound->pAkt Suppresses Phosphorylation This compound->pp38 Suppresses Phosphorylation This compound->pJNK Suppresses Phosphorylation This compound->pERK Suppresses Phosphorylation

This compound's Modulation of PI3K/Akt and MAPK Pathways.

Experimental Protocols

This section provides detailed methodologies for key experiments commonly used to evaluate the pharmacological activities of this compound.

Isolation and Structural Elucidation of this compound

The following is a general protocol for the isolation and characterization of this compound from plant material.

  • Extraction:

    • Air-dry and powder the plant material (e.g., roots, stems).

    • Extract the powdered material with methanol (MeOH) at room temperature for an extended period (e.g., 72 hours), repeating the process multiple times.

    • Combine the methanolic extracts and evaporate the solvent under reduced pressure to obtain a crude extract.

  • Fractionation:

    • Suspend the crude extract in water and partition successively with solvents of increasing polarity, such as n-hexane, chloroform (CHCl3), ethyl acetate (EtOAc), and n-butanol (n-BuOH).

    • Evaporate the solvents from each fraction to yield respective sub-extracts.

  • Chromatographic Purification:

    • Subject the active fraction (e.g., CHCl3 or EtOAc fraction) to column chromatography on silica gel.

    • Elute the column with a gradient of solvents, such as a mixture of CHCl3 and MeOH, gradually increasing the polarity.

    • Collect fractions and monitor by thin-layer chromatography (TLC).

    • Combine fractions with similar TLC profiles.

    • Further purify the combined fractions using repeated column chromatography, preparative TLC, or High-Performance Liquid Chromatography (HPLC) on a C18 column with a suitable mobile phase (e.g., MeOH/water gradient) to isolate the pure compound.

  • Structural Elucidation:

    • Determine the structure of the isolated compound using spectroscopic methods:

      • Mass Spectrometry (MS): To determine the molecular weight and molecular formula.

      • Nuclear Magnetic Resonance (NMR): 1H-NMR, 13C-NMR, COSY, HSQC, and HMBC experiments to determine the chemical structure and stereochemistry.

    • Compare the obtained spectroscopic data with published data for this compound to confirm its identity.

In Vitro Anti-inflammatory Assays

Anti_Inflammatory_Workflow cluster_setup Experimental Setup cluster_assays Assays RAW_cells Seed RAW264.7 cells in 96-well plate Pretreat Pre-treat with this compound (various concentrations) RAW_cells->Pretreat Stimulate Stimulate with LPS (e.g., 1 µg/mL) Pretreat->Stimulate MTT MTT Assay (Cell Viability) Stimulate->MTT Griess Griess Assay (Nitric Oxide) Stimulate->Griess ELISA ELISA (Cytokines: TNF-α, IL-6) Stimulate->ELISA WesternBlot Western Blot (p-p65, p-IκBα, etc.) Stimulate->WesternBlot

Workflow for In Vitro Anti-inflammatory Assays.
  • Seed RAW264.7 macrophage cells in a 96-well plate at a density of 1 x 10^4 to 5 x 10^5 cells/mL and incubate overnight.

  • Treat the cells with various concentrations of this compound for a specified period (e.g., 24 hours).

  • Add 20 µL of MTT solution (5 mg/mL in PBS) to each well and incubate for 4 hours at 37°C.

  • Remove the supernatant and add 150 µL of dimethyl sulfoxide (DMSO) to dissolve the formazan crystals.

  • Measure the absorbance at 570 nm using a microplate reader.

  • Seed RAW264.7 cells in a 96-well plate and incubate overnight.

  • Pre-treat the cells with various concentrations of this compound for 1-2 hours.

  • Stimulate the cells with lipopolysaccharide (LPS) (e.g., 1 µg/mL) for 18-24 hours.

  • Collect the cell culture supernatant.

  • Mix 50 µL of the supernatant with 50 µL of Griess reagent (a mixture of sulfanilamide and N-(1-naphthyl)ethylenediamine).

  • Incubate for 10-15 minutes at room temperature.

  • Measure the absorbance at 540 nm. A standard curve with sodium nitrite is used to quantify the NO concentration.

  • Following the same cell treatment protocol as the Griess assay, collect the cell culture supernatant.

  • Measure the concentrations of pro-inflammatory cytokines such as TNF-α and IL-6 in the supernatant using commercially available Enzyme-Linked Immunosorbent Assay (ELISA) kits, following the manufacturer's instructions.

  • Seed RAW264.7 cells in 6-well plates and grow to confluence.

  • Pre-treat the cells with this compound for 1 hour, followed by stimulation with LPS for a short period (e.g., 30 minutes) to observe phosphorylation events.

  • Lyse the cells in RIPA buffer containing protease and phosphatase inhibitors.

  • Determine the protein concentration of the lysates using a BCA assay.

  • Separate equal amounts of protein (e.g., 20-30 µg) by SDS-PAGE and transfer to a PVDF membrane.

  • Block the membrane with 5% non-fat milk or bovine serum albumin (BSA) in Tris-buffered saline with Tween 20 (TBST) for 1 hour.

  • Incubate the membrane with primary antibodies against target proteins (e.g., p-p65, p65, p-IκBα, IκBα, p-Akt, Akt, p-p38, p38, and a loading control like β-actin or GAPDH) overnight at 4°C.

  • Wash the membrane with TBST and incubate with the appropriate horseradish peroxidase (HRP)-conjugated secondary antibody for 1 hour at room temperature.

  • Wash the membrane again and visualize the protein bands using an enhanced chemiluminescence (ECL) detection system.

Conclusion

This compound stands out as a promising natural product with a strong foundation in traditional medicine and a growing body of scientific evidence supporting its therapeutic potential. Its multifaceted pharmacological activities, particularly its potent anti-inflammatory effects mediated through the inhibition of the NF-κB, PI3K/Akt, and MAPK signaling pathways, make it a compelling candidate for further investigation in the development of novel therapeutics for a range of inflammatory and other diseases. This guide provides a foundational framework for researchers to design and execute robust preclinical studies to further unravel the therapeutic promise of this compound.

References

A Comprehensive Technical Guide to the Pharmacological Profile of Aurantiamide and Its Derivatives

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

Abstract

Aurantiamide and its primary derivative, this compound acetate, are naturally occurring dipeptides that have garnered significant attention within the scientific community for their broad spectrum of pharmacological activities. Isolated from various medicinal plants and fungi, these compounds have demonstrated potent anti-inflammatory, neuroprotective, antiviral, and potential anticancer properties. This technical guide provides an in-depth review of the pharmacological profile of this compound and its derivatives, summarizing key quantitative data, detailing experimental methodologies, and illustrating the underlying molecular mechanisms and signaling pathways. The information is intended to serve as a comprehensive resource for researchers engaged in natural product chemistry, pharmacology, and the development of novel therapeutic agents.

Introduction

This compound is a dipeptide derivative composed of N-benzoylphenylalanine and phenylalanine residues. Its acetylated form, this compound acetate (AA), is also frequently isolated and studied. These compounds are found in a variety of natural sources, including the roots of Baphicacanthus cusia, the plant Portulaca oleracea L., and marine-derived fungi of the Aspergillus species. The diverse biological effects of these molecules, ranging from the modulation of inflammatory cascades to the inhibition of viral replication, make them compelling candidates for drug discovery and development. This document synthesizes the current understanding of their pharmacological actions, focusing on the molecular pathways they modulate.

Core Pharmacological Activities

Anti-inflammatory Effects

The anti-inflammatory activity of this compound and its acetate is one of their most extensively documented properties. They exert these effects by modulating key signaling pathways and reducing the production of inflammatory mediators.

Signaling Pathways:

  • NF-κB Pathway: A primary mechanism of action is the potent inhibition of the Nuclear Factor-kappa B (NF-κB) signaling pathway. This compound acetate has been shown to suppress the lipopolysaccharide (LPS)-induced phosphorylation and subsequent degradation of IκBα, the inhibitory protein of NF-κB. This prevents the nuclear translocation of the p65 subunit of NF-κB, thereby downregulating the expression of a wide array of pro-inflammatory genes.

  • PI3K/AKT Pathway: The Phosphoinositide 3-Kinase (PI3K)/Protein Kinase B (AKT) pathway, which acts upstream of NF-κB, is also a key target. This compound acetate dose-dependently inhibits the phosphorylation of both PI3K and AKT, disrupting the signal transduction that leads to NF-κB activation.

  • MAPK Pathway: Studies on this compound acetate have demonstrated its ability to suppress the activation of c-Jun N-terminal kinase (JNK) and p38 mitogen-activated protein kinase (MAPK) pathways in LPS-stimulated microglial cells.

  • NRF2 Pathway: The related compound auranamide has been shown to mediate its anti-inflammatory effects by activating the Nuclear factor erythroid 2-related factor 2 (NRF2) pathway, leading to the upregulation of antioxidant and cytoprotective genes like hemeoxygenase-1 (HO-1) and NQO1.

Inhibition of Inflammatory Mediators: Treatment with this compound and its derivatives leads to a significant reduction in the production of nitric oxide (NO), prostaglandin E2 (PGE2), and numerous pro-inflammatory cytokines, including Tumor Necrosis Factor-alpha (TNF-α), Interleukin-6 (IL-6), IL-1β, and others in response to inflammatory stimuli.

Anti-inflammatory Signaling Pathway cluster_extracellular Extracellular cluster_membrane Cell Membrane cluster_cytoplasm Cytoplasm cluster_nucleus Nucleus LPS LPS TLR4 TLR4 LPS->TLR4 PI3K PI3K TLR4->PI3K Activates AKT AKT PI3K->AKT Activates (Phosphorylation) IKK IKK Complex AKT->IKK Activates IkBa IκBα IKK->IkBa Phosphorylates NFkB_IkBa NF-κB IκBα IkBa->NFkB_IkBa NFkB NF-κB (p65/p50) NFkB->NFkB_IkBa DNA DNA (Promoter Region) NFkB->DNA Translocation & Binds Promoter NFkB_IkBa->IkBa Degradation NFkB_IkBa->NFkB Release This compound This compound Derivatives This compound->PI3K This compound->AKT Inhibits This compound->IKK Inhibits Cytokines Pro-inflammatory Cytokines (TNF-α, IL-6) DNA->Cytokines Gene Transcription

Caption: PI3K/AKT and NF-κB signaling pathway inhibition by this compound derivatives.

Neuroprotective Effects

The neuroprotective properties of this compound are intrinsically linked to its anti-inflammatory capabilities, particularly its effects on microglia, the resident immune cells of the central nervous system.

Signaling Pathways:

  • NLRP3 Inflammasome: this compound has been shown to target and suppress the activation of the NOD-like receptor thermal protein domain associated protein 3 (NLRP3) inflammasome. The activation of this multi-protein complex is a key step in the inflammatory cascade, leading to the maturation and release of IL-1β and IL-18. This compound inhibits NLRP3 activation, thereby reducing central neuroinflammation.

  • Microglial Polarization: The compound effectively suppresses the M1 polarization of microglia, a pro-inflammatory phenotype, which is often implicated in the pathogenesis of neurodegenerative diseases like Alzheimer's. By inhibiting M1 polarization, this compound helps to mitigate the chronic neuroinflammatory state.

Functional Outcomes: In preclinical models of Alzheimer's disease (APP/PS1 mice), administration of this compound was found to improve cognitive function, a therapeutic benefit attributed to its ability to reduce central neuroinflammation and suppress microglial activation.

Neuroprotective Mechanism via NLRP3 Inhibition cluster_inflammasome NLRP3 Inflammasome Complex Stimulus Neurotoxic Stimuli (e.g., Aβ, LPS) ROS ↑ Reactive Oxygen Species (ROS) Stimulus->ROS NLRP3 NLRP3 ROS->NLRP3 Activates ASC ASC (Adaptor) ProCasp1 Pro-Caspase-1 Casp1 Active Caspase-1 ProCasp1->Casp1 Cleavage ProIL1b Pro-IL-1β Casp1->ProIL1b Cleaves IL1b Active IL-1β (Pro-inflammatory) ProIL1b->IL1b M1_Polarization Microglial M1 Polarization & Neuroinflammation IL1b->M1_Polarization Promotes This compound This compound This compound->ROS Inhibits This compound->NLRP3 Inhibits Activation

Caption: this compound's neuroprotective action via inhibition of the NLRP3 inflammasome.

Antiviral Activity

This compound acetate has demonstrated significant antiviral effects, particularly against Influenza A virus (IAV). Its mechanism is twofold, involving direct interference with the viral life cycle and modulation of the host's inflammatory response to infection.

Mechanisms of Action:

  • Inhibition of Viral Replication: this compound acetate directly inhibits IAV replication in host cells. Studies have shown that it reduces the activity of the viral ribonucleoprotein (RNP) complex, which is essential for the transcription and replication of the viral genome.

  • Anti-inflammatory Modulation: As with its other activities, the inhibition of the NF-κB pathway is crucial. IAV infection typically triggers a strong NF-κB response, leading to a "cytokine storm" that causes significant lung pathology. By blocking NF-κB activation, this compound acetate suppresses the excessive production of pro-inflammatory cytokines (e.g., IL-6, TNF-α, RANTES) in IAV-infected lung epithelial cells, thereby mitigating virus-induced immunopathology.

Antiviral Mechanism of this compound Acetate cluster_viral_process Viral Processes cluster_host_response Host Response IAV Influenza A Virus (IAV) HostCell Host Lung Epithelial Cell IAV->HostCell Infects RNP Viral RNP Complex (Replication/Transcription) HostCell->RNP NFkB_Activation NF-κB Pathway Activation HostCell->NFkB_Activation NewVirions New Virions RNP->NewVirions Produces CytokineStorm Cytokine Storm (IL-6, TNF-α, etc.) NFkB_Activation->CytokineStorm Induces AA This compound Acetate AA->RNP Inhibits Activity AA->NFkB_Activation Inhibits

Caption: Dual antiviral mechanism of this compound acetate against Influenza A virus.

Quantitative Data Summary

The following tables summarize the quantitative data from key preclinical studies, providing a basis for dose-response comparison and experimental design.

Table 1: In Vivo Efficacy of this compound and Derivatives

CompoundModelSpeciesDosing RegimenKey Findings
This compound AcetateLPS-Induced Acute Lung InjuryMouse2.5, 5, 10 mg/kg (oral gavage)Dose-dependent reduction in lung inflammation, W/D ratio, MPO activity, and pro-inflammatory cytokines in BALF.
This compoundAlzheimer's Disease (APP/PS1)Mouse10, 20 mg/kg (intragastric)Improved cognitive function, suppressed microglial M1 polarization, and reduced central neuroinflammation.
This compound Acetate AnaloguesCarrageenan-Induced Paw EdemaRat25, 50, 100 mg/kgExhibited significant anti-inflammatory activity.
This compound Acetate AnaloguesTail Flick Test (Analgesia)Mouse25, 50, 100 mg/kgExhibited significant analgesic activity.

Table 2: In Vitro Activity of this compound and Derivatives

CompoundCell LineAssay/ModelConcentrationKey Findings
This compoundBV2 (microglia)LPS + IFN-γ Induced M1 Polarization10, 20 µMInhibited M1 polarization and activation of the NLRP3 inflammasome.
This compound AcetateA549 (lung)Influenza A Virus InfectionNot specifiedSuppressed production of IL-6, TNF-α, IL-8, IP-10, and RANTES.
AuranamideRAW 264.7 (macrophage)LPS-Induced Inflammation0.001 - 10 µMDose-dependent downregulation of NO, IL-1β, IL-6, IFN-γ, TNF-α, COX-2, and NF-κB.
This compound AcetateMDCK (kidney)Influenza A Virus InfectionNot specifiedInhibited IAV replication and reduced RNP activity.

Detailed Experimental Protocols

This section provides a detailed overview of the methodologies used in the key studies cited, enabling replication and further investigation.

In Vivo Model of Acute Lung Injury (ALI)
  • Model: Lipopolysaccharide (LPS)-induced ALI in mice.

  • Animal Strain: Specific pathogen-free C57BL/6 mice.

  • Procedure:

    • Induction: Mice are anesthetized and intranasally administered with LPS (e.g., 5 mg/kg) for a set period (e.g., 3 consecutive days) to induce lung injury.

    • Treatment: this compound acetate (2.5, 5, 10 mg/kg) or vehicle control is administered via oral gavage daily, typically starting one hour before the first LPS challenge.

    • Sample Collection: At a defined time point (e.g., 24 hours after the final LPS administration), mice are euthanized. Bronchoalveolar lavage fluid (BALF) is collected by lavaging the lungs with sterile PBS. Lung tissues are harvested, with one lobe fixed in formalin for histology and the remaining tissue snap-frozen for biochemical analysis.

  • Endpoint Analysis:

    • Histopathology: Formalin-fixed, paraffin-embedded lung sections are stained with Hematoxylin and Eosin (H&E) to assess pathological changes like edema, inflammatory cell infiltration, and alveolar damage.

    • Lung Wet/Dry (W/D) Ratio: To quantify pulmonary edema, lung tissue is weighed immediately (wet weight) and then after drying in an oven (e.g., at 60°C for 72h) to obtain the dry weight.

    • Myeloperoxidase (MPO) Activity: MPO activity, an indicator of neutrophil infiltration, is measured in lung tissue homogenates using a colorimetric assay kit.

    • BALF Analysis: Total and differential cell counts (neutrophils, macrophages) in the BALF are determined using a hemocytometer after staining. The supernatant is used to measure total protein content (e.g., via BCA assay) and levels of pro-inflammatory cytokines (TNF-α, IL-6, IL-1β) via Enzyme-Linked Immunosorbent Assay (ELISA).

    • Western Blotting: Lung tissue lysates are used to determine the expression and phosphorylation status of key signaling proteins, such as p-PI3K, p-AKT, p-IκBα, and p-p65, to confirm pathway inhibition.

In Vitro Anti-inflammatory and Antiviral Assays
  • Cell Lines:

    • RAW 264.7 (murine macrophages) for general anti-inflammatory screening.

    • BV2 (murine microglia) for neuroinflammation studies.

    • A549 (human lung adenocarcinoma) and MDCK (Madin-Darby canine kidney) for influenza virus studies.

  • General Anti-inflammatory Protocol (RAW 264.7):

    • Cell Culture: Cells are seeded in appropriate plates (e.g., 96-well for viability/NO, 24-well for ELISA, 6-well for Western Blot/RT-qPCR) and allowed to adhere overnight.

    • Treatment: Cells are pre-treated with various concentrations of the test compound (e.g., auranamide, 0.001-10 µM) for 1-2 hours.

    • Stimulation: Inflammation is induced by adding LPS (e.g., 1 µg/mL) to the media and incubating for a specified duration (e.g., 24 hours).

    • Analysis:

      • Nitric Oxide (NO) Production: Measured from the culture supernatant using the Griess reagent assay.

      • Cytokine Levels: Pro-inflammatory cytokines (TNF-α, IL-6) in the supernatant are quantified by ELISA.

      • Gene Expression: Cells are lysed to extract RNA. The mRNA expression of inflammatory genes (iNOS, COX-2, TNF-α, IL-6) is measured by Real-Time Quantitative PCR (RT-qPCR).

      • Protein Expression: Cell lysates are analyzed by Western blotting to assess levels of key signaling proteins (p-p65, p-IκBα, p-JNK, etc.).

  • Antiviral Protocol (Influenza A Virus):

    • Cytopathic Effect (CPE) Inhibition Assay: MDCK cells are seeded in 96-well plates. After reaching confluence, they are infected with IAV in the presence of serial dilutions of this compound acetate. Cell viability is assessed after ~48-72 hours using a colorimetric assay (e.g., MTT or MTS) to determine the concentration that protects 50% of cells from virus-induced death (EC50).

    • Plaque Reduction Assay: Confluent MDCK cell monolayers in 6-well plates are infected with a known quantity of IAV (e.g., 100 plaque-forming units). The virus is allowed to adsorb, then the inoculum is replaced with an overlay medium (e.g., agarose) containing different concentrations of the compound. After incubation, plaques are visualized by staining (e.g., with crystal violet) and counted to determine the reduction in viral titer.

    • RNP Activity Assay: A luciferase-based minigenome reporter assay is used. HEK293T cells are co-transfected with plasmids expressing the IAV polymerase subunits (PA, PB1, PB2), nucleoprotein (NP), and a vRNA-like reporter encoding luciferase. The effect of the compound on RNP activity is measured by the reduction in luciferase expression.

Caption: General experimental workflow for in vitro anti-inflammatory activity screening.

Conclusion and Future Directions

This compound and its derivatives represent a promising class of natural compounds with significant therapeutic potential, particularly in the fields of inflammation, neurodegeneration, and virology. Their multifaceted mechanism of action, centered on the inhibition of critical pro-inflammatory signaling pathways such as PI3K/AKT, NF-κB, and the NLRP3 inflammasome, provides a strong rationale for their further development.

Future research should focus on several key areas:

  • Structure-Activity Relationship (SAR) Studies: Synthesis and evaluation of a broader range of this compound analogues are needed to optimize potency, selectivity, and pharmacokinetic properties.

  • Pharmacokinetics and Bioavailability: Comprehensive studies are required to understand the absorption, distribution, metabolism, and excretion (ADME) profile of these compounds to enable effective translation to in vivo and clinical settings.

  • Expanded Antiviral and Anticancer Screening: The antiviral activity should be tested against a wider range of viruses, and the initial indications of anticancer effects warrant a more thorough investigation into the specific cancer types and molecular targets involved.

  • Toxicology and Safety: Rigorous preclinical safety and toxicology studies are essential before any consideration for human trials.

Preliminary Anticancer Studies on Aurantiamide: A Technical Guide

Author: BenchChem Technical Support Team. Date: November 2025

Abstract

Aurantiamide, a dipeptide derivative, has emerged as a natural compound with potential anticancer properties. This technical guide provides a comprehensive overview of the preliminary preclinical studies investigating the anticancer effects of this compound and its acetate derivative. The primary focus of this document is to furnish researchers, scientists, and drug development professionals with a detailed compilation of existing data, including quantitative analysis of its cytotoxic effects, in-depth experimental methodologies, and an elucidation of its known mechanism of action. Notably, current research points towards a non-apoptotic mode of cell death involving the inhibition of autophagic flux in glioma cells. This guide also highlights the current gaps in knowledge and suggests future research directions to fully unravel the therapeutic potential of this compound and its analogs.

Introduction

The quest for novel, effective, and less toxic anticancer agents has led to the extensive exploration of natural products. Among these, peptide derivatives have garnered significant interest due to their diverse biological activities. This compound, a phenylalanine-containing dipeptide, has been the subject of preliminary investigations for its potential as an anticancer agent. This guide synthesizes the available scientific literature on the anticancer studies of this compound, with a particular focus on its acetate form, which has been more extensively studied.

In Vitro Anticancer Activity

The primary cytotoxic effects of this compound acetate have been evaluated against malignant glioma cell lines.

Cell Viability Assays

Studies have demonstrated that this compound acetate reduces the viability of human malignant glioma U87 and U251 cells in a manner that is dependent on both the dose and the duration of exposure.[1][2]

Cell LineCompoundIncubation Time (hours)IC50 (µM)Reference
U87This compound Acetate48~50[1]
U251This compound AcetateNot SpecifiedDose-dependent decrease in viability observed[1]

Note: The IC50 value represents the concentration of a drug that is required for 50% inhibition in vitro. A lower IC50 value indicates a more potent compound.

Mechanism of Action

Current evidence suggests that this compound acetate induces cancer cell death through a mechanism distinct from conventional apoptosis. The primary mode of action identified is the inhibition of autophagic flux.

Inhibition of Autophagic Flux

Autophagy is a cellular process of degradation and recycling of cellular components. While it can promote cell survival under stress, its dysregulation can lead to cell death. In glioma cells, this compound acetate has been shown to block the autophagic process at a late stage, leading to the accumulation of autophagosomes and autolysosomes.[1][2] This disruption of the normal autophagic flow is believed to be the primary driver of its cytotoxic effects. This is supported by the observation that the expression of LC3-II, a marker for autophagosomes, is significantly upregulated in cells treated with this compound acetate.[1][2]

Apoptosis Analysis

Contrary to what is often observed with other anticancer compounds, studies on this compound acetate in U87 glioma cells did not show evidence of apoptosis induction.[2] This suggests a selective mechanism of action that bypasses the classical apoptotic pathways.

Cell Cycle Analysis

Currently, there is a lack of published data specifically detailing the effects of this compound or its derivatives on the cell cycle progression of cancer cells. This represents a significant knowledge gap that warrants further investigation.

In Vivo Anticancer Activity

The anticancer potential of this compound acetate has been corroborated in a preclinical in vivo model.

Xenograft Tumor Model

In a study utilizing a tumor-bearing nude mouse model with U87 glioma cell xenografts, intratumoral injection of this compound acetate resulted in a significant suppression of tumor growth.[1] Histological analysis of the tumor tissues from treated animals revealed an increased number of autophagic vacuoles, consistent with the in vitro findings of autophagic flux inhibition.[1]

Signaling Pathways

The precise molecular targets of this compound within the autophagic pathway are yet to be fully elucidated. The current understanding points to a disruption in the fusion of autophagosomes with lysosomes, a critical step in the completion of the autophagic process.

Aurantiamide_Autophagy_Inhibition cluster_cell Cancer Cell cluster_autophagy Autophagic Pathway This compound This compound Acetate Autolysosome Autolysosome (Degradation) This compound->Autolysosome Inhibits Fusion Autophagosome Autophagosome Formation Autophagosome->Autolysosome Fusion Lysosome Lysosome Lysosome->Autolysosome Cell_Death Cell Death Autolysosome->Cell_Death Leads to

Figure 1: Proposed Mechanism of this compound Acetate Action. This diagram illustrates the hypothesis that this compound acetate inhibits the fusion of autophagosomes with lysosomes, leading to the accumulation of autophagic vesicles and subsequent cell death.

Experimental Protocols

This section provides an overview of the key experimental methodologies that have been and can be employed to study the anticancer effects of this compound.

Cell Viability Assay (MTT Assay)
  • Principle: This colorimetric assay measures the metabolic activity of cells, which is an indicator of cell viability. Viable cells with active mitochondria reduce the yellow tetrazolium salt MTT to a purple formazan product.

  • Protocol:

    • Seed cancer cells in a 96-well plate at a predetermined density and allow them to adhere overnight.

    • Treat the cells with various concentrations of this compound for specific time periods (e.g., 24, 48, 72 hours).

    • Add MTT solution to each well and incubate for 2-4 hours to allow for the formation of formazan crystals.

    • Solubilize the formazan crystals with a solubilization buffer (e.g., DMSO).

    • Measure the absorbance of the solution at a specific wavelength (typically 570 nm) using a microplate reader.

    • Calculate the percentage of cell viability relative to untreated control cells.

MTT_Assay_Workflow Seed_Cells Seed Cells in 96-well plate Treat_Cells Treat with This compound Seed_Cells->Treat_Cells Add_MTT Add MTT Reagent Treat_Cells->Add_MTT Incubate Incubate (Formazan Formation) Add_MTT->Incubate Solubilize Solubilize Formazan Incubate->Solubilize Read_Absorbance Read Absorbance Solubilize->Read_Absorbance

Figure 2: Workflow of the MTT Cell Viability Assay. This diagram outlines the sequential steps involved in assessing cell viability using the MTT method.

Autophagy Flux Assay (Western Blot for LC3)
  • Principle: During autophagy, the cytosolic form of LC3 (LC3-I) is converted to the autophagosome-associated form (LC3-II). An increase in the LC3-II/LC3-I ratio is indicative of increased autophagosome formation. To measure autophagic flux, cells are treated in the presence and absence of a lysosomal inhibitor (e.g., chloroquine or bafilomycin A1). A greater accumulation of LC3-II in the presence of the inhibitor suggests a functional autophagic flux, while a lack of further accumulation with an inhibitor in the presence of the test compound suggests a blockage in the flux.

  • Protocol:

    • Culture cancer cells and treat with this compound with or without a lysosomal inhibitor for the desired time.

    • Lyse the cells and collect the protein extracts.

    • Separate the proteins by SDS-PAGE and transfer them to a PVDF membrane.

    • Block the membrane and incubate with a primary antibody against LC3.

    • Wash the membrane and incubate with a secondary antibody conjugated to an enzyme (e.g., HRP).

    • Detect the protein bands using a chemiluminescent substrate and image the blot.

    • Quantify the band intensities for LC3-I and LC3-II.

Western_Blot_Workflow Cell_Treatment Cell Treatment with This compound +/- Inhibitor Protein_Extraction Protein Extraction Cell_Treatment->Protein_Extraction SDS_PAGE SDS-PAGE Protein_Extraction->SDS_PAGE Transfer Transfer to Membrane SDS_PAGE->Transfer Blocking Blocking Transfer->Blocking Primary_Ab Primary Antibody (e.g., anti-LC3) Blocking->Primary_Ab Secondary_Ab Secondary Antibody Primary_Ab->Secondary_Ab Detection Chemiluminescent Detection Secondary_Ab->Detection

Figure 3: General Workflow for Western Blot Analysis. This diagram shows the standard procedure for detecting specific proteins, such as LC3, in cell lysates.

Future Directions and Conclusion

The preliminary studies on this compound acetate are promising, particularly its unique mechanism of action involving the inhibition of autophagic flux in glioma cells. However, to fully realize its therapeutic potential, several areas require further investigation:

  • Broad-Spectrum Activity: The cytotoxic effects of this compound and its derivatives need to be evaluated against a wider panel of cancer cell lines from different tissue origins to determine its spectrum of activity.

  • Cell Cycle Effects: A detailed analysis of the impact of this compound on cell cycle progression is essential to understand its cytostatic or cytotoxic mechanisms more comprehensively.

  • Mechanism of Autophagy Inhibition: Elucidating the precise molecular target of this compound within the autophagy pathway is crucial. Investigating its interaction with proteins involved in autophagosome-lysosome fusion, such as SNAREs and Rab proteins, would be a key next step.

  • Metastasis: Studies are needed to determine if this compound has any effect on cancer cell migration, invasion, and metastasis.

  • Structure-Activity Relationship: The synthesis and evaluation of various this compound derivatives could lead to the identification of compounds with improved potency and selectivity.

References

Methodological & Application

Application Notes and Protocols for the Synthesis and Purification of Aurantiamide

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

Abstract

This document provides a comprehensive guide to the chemical synthesis and purification of Aurantiamide (N-benzoyl-L-phenylalanyl-L-phenylalaninol). This compound, a naturally occurring dipeptide derivative, has garnered significant interest within the scientific community due to its diverse biological activities, including anti-inflammatory, neuroprotective, and potential anticancer properties. This protocol outlines a detailed, step-by-step procedure for the laboratory-scale synthesis of this compound, followed by a robust purification method using preparative reverse-phase high-performance liquid chromatography (RP-HPLC). Furthermore, this guide includes tabulated quantitative data for the synthesized compound and visualizations of the experimental workflow and a key signaling pathway influenced by this compound.

Introduction

This compound is a dipeptide-like natural product first isolated from various plant and fungal species. Its structure consists of an N-benzoyl-L-phenylalanine moiety linked to an L-phenylalaninol residue. Research has demonstrated that this compound exhibits a range of biological effects, making it a promising lead compound for drug discovery and development. To facilitate further investigation into its therapeutic potential, a reliable and reproducible method for its synthesis and purification is essential. This application note provides a detailed protocol for the chemical synthesis of this compound, which can be achieved through a three-step process: N-benzoylation of L-phenylalanine, peptide coupling with L-phenylalaninol, and purification of the final product.

Data Presentation

Table 1: Physicochemical and Spectroscopic Data for Synthesized this compound
ParameterValueReference
Molecular Formula C₂₅H₂₆N₂O₃[1]
Molecular Weight 402.49 g/mol [1]
Appearance White to off-white solidGeneral knowledge
Melting Point Not consistently reportedGeneral knowledge
¹H NMR (CDCl₃, 400 MHz) δ (ppm) 7.80-7.10 (m, 15H, Ar-H), 6.55 (d, 1H, NH), 6.45 (d, 1H, NH), 4.75 (m, 1H, CH), 4.15 (m, 1H, CH), 3.70 (dd, 1H, CH₂), 3.55 (dd, 1H, CH₂), 3.10 (d, 2H, CH₂), 2.95 (d, 2H, CH₂)Inferred from similar structures and general chemical shift ranges[2][3]
¹³C NMR (CDCl₃, 100 MHz) δ (ppm) 171.5, 167.0, 138.0, 137.5, 134.0, 131.5, 129.0, 128.8, 128.5, 128.0, 127.0, 126.5, 64.0, 55.0, 53.0, 38.0, 37.5Inferred from similar structures and general chemical shift ranges[4][5][6]
Mass Spectrometry (ESI-MS) m/z 403.20 [M+H]⁺, 425.18 [M+Na]⁺[7]
Table 2: Summary of Synthesis and Purification Parameters
StepParameterTypical Value/Range
N-Benzoylation Reaction Time2-4 hours
Yield80-90%
Peptide Coupling Coupling ReagentsEDC/HOBt
Reaction Time12-24 hours
Yield70-85%
Purification HPLC ColumnPreparative C18
Mobile Phase A0.1% TFA in Water
Mobile Phase B0.1% TFA in Acetonitrile
Gradient30-70% B over 30 min
Final Purity>98%
Overall Yield50-65%

Experimental Protocols

Materials and Reagents
  • L-Phenylalanine

  • Benzoyl chloride

  • Sodium bicarbonate (NaHCO₃)

  • Dichloromethane (DCM)

  • Hydrochloric acid (HCl)

  • L-Phenylalaninol

  • N-(3-Dimethylaminopropyl)-N′-ethylcarbodiimide hydrochloride (EDC)

  • Hydroxybenzotriazole (HOBt)

  • N,N-Diisopropylethylamine (DIPEA)

  • Ethyl acetate (EtOAc)

  • Hexanes

  • Magnesium sulfate (MgSO₄) or Sodium sulfate (Na₂SO₄)

  • Trifluoroacetic acid (TFA)

  • Acetonitrile (ACN), HPLC grade

  • Water, HPLC grade

Step 1: Synthesis of N-Benzoyl-L-phenylalanine
  • Dissolution: Dissolve L-phenylalanine (1.0 eq) in a 1 M aqueous solution of sodium bicarbonate (3.0 eq).

  • Acylation: Cool the solution to 0 °C in an ice bath. Add benzoyl chloride (1.2 eq) dropwise while maintaining vigorous stirring.

  • Reaction: Allow the reaction mixture to warm to room temperature and stir for 2-4 hours. Monitor the reaction progress by Thin Layer Chromatography (TLC).

  • Work-up: After completion, wash the reaction mixture with dichloromethane (2 x volume of the aqueous layer) to remove any unreacted benzoyl chloride.

  • Acidification: Cool the aqueous layer to 0 °C and acidify to pH 2 with 1 M HCl. A white precipitate of N-benzoyl-L-phenylalanine will form.

  • Isolation: Collect the precipitate by vacuum filtration, wash with cold water, and dry under vacuum to yield the product.

Step 2: Synthesis of this compound (N-benzoyl-L-phenylalanyl-L-phenylalaninol)
  • Activation: Dissolve N-benzoyl-L-phenylalanine (1.0 eq) in dichloromethane. Add HOBt (1.2 eq) and EDC (1.2 eq). Stir the mixture at 0 °C for 30 minutes to activate the carboxylic acid.

  • Coupling: To the activated acid solution, add L-phenylalaninol (1.0 eq) followed by the dropwise addition of DIPEA (2.5 eq).

  • Reaction: Allow the reaction to warm to room temperature and stir overnight (12-24 hours). Monitor the reaction by TLC.

  • Work-up: Dilute the reaction mixture with dichloromethane and wash successively with 1 M HCl, saturated aqueous sodium bicarbonate, and brine.

  • Drying and Concentration: Dry the organic layer over anhydrous magnesium sulfate or sodium sulfate, filter, and concentrate under reduced pressure to obtain the crude this compound.

Step 3: Purification of this compound by Preparative RP-HPLC
  • Sample Preparation: Dissolve the crude this compound in a minimal amount of a 1:1 mixture of acetonitrile and water.

  • Chromatographic Conditions:

    • Column: Preparative C18 column (e.g., 20 x 250 mm, 10 µm particle size).

    • Mobile Phase A: 0.1% (v/v) Trifluoroacetic acid (TFA) in water.

    • Mobile Phase B: 0.1% (v/v) Trifluoroacetic acid (TFA) in acetonitrile.

    • Flow Rate: 10-20 mL/min (adjust based on column dimensions).

    • Detection: UV at 220 nm and 254 nm.

    • Gradient: A linear gradient from 30% to 70% Mobile Phase B over 30 minutes is a good starting point. This may require optimization based on the analytical separation of the crude product.

  • Fraction Collection: Collect fractions corresponding to the major peak, which should be this compound.

  • Purity Analysis: Analyze the purity of the collected fractions by analytical HPLC.

  • Lyophilization: Combine the pure fractions and remove the solvents by lyophilization to obtain pure this compound as a white, fluffy solid.

Visualizations

Experimental Workflow

Synthesis_and_Purification_of_this compound cluster_synthesis Synthesis cluster_purification Purification A L-Phenylalanine B N-Benzoylation (Benzoyl Chloride, NaHCO₃) A->B C N-Benzoyl-L-phenylalanine B->C E Peptide Coupling (EDC, HOBt, DIPEA) C->E D L-Phenylalaninol D->E F Crude this compound E->F G Preparative RP-HPLC F->G Dissolution in ACN/H₂O H Fraction Collection G->H I Purity Analysis (Analytical HPLC) H->I J Lyophilization I->J K Pure this compound (>98%) J->K NFkB_Signaling_Pathway cluster_cytoplasm Cytoplasm cluster_nucleus LPS Inflammatory Stimulus (e.g., LPS) TLR4 TLR4 LPS->TLR4 IKK IKK Complex TLR4->IKK activates IkB IκBα IKK->IkB phosphorylates NFkB NF-κB (p65/p50) Nucleus Nucleus NFkB->Nucleus translocates to Genes Pro-inflammatory Gene Expression (e.g., TNF-α, IL-6) Nucleus->Genes induces This compound This compound This compound->IKK inhibits

References

Aurantiamide from Portulaca oleracea: Application Notes and Protocols for Researchers

Author: BenchChem Technical Support Team. Date: November 2025

For Immediate Release

Introduction

Portulaca oleracea, commonly known as purslane, is a succulent plant that has been used in traditional medicine for centuries. It is a rich source of various bioactive compounds, including flavonoids, alkaloids, and terpenoids. Among these, aurantiamide, a dipeptide derivative, has garnered significant interest for its potential therapeutic properties. This document provides detailed application notes and experimental protocols for the extraction, isolation, and characterization of this compound from Portulaca oleracea, tailored for researchers, scientists, and drug development professionals. The information compiled is based on existing scientific literature and provides a foundational framework for further investigation into the therapeutic potential of this compound.

I. Extraction and Isolation of this compound

While specific quantitative data for this compound in Portulaca oleracea is not extensively documented in the currently available literature, its presence has been confirmed. The following protocols are based on established methods for the extraction of alkaloids and other bioactive compounds from Portulaca oleracea and can be adapted for the targeted isolation of this compound.

Table 1: Comparison of Extraction Methods for Bioactive Compounds from Portulaca oleracea

Extraction MethodSolvent(s)TemperatureDurationKey ConsiderationsReference(s)
MacerationEthanol, Ethanol-water mixtures (e.g., 70%), WaterRoom Temperature3 days (repeated 3 times)Simple, suitable for thermolabile compounds. Yields can be lower than other methods.[1]
Soxhlet ExtractionMethanol, Ethanol, WaterBoiling point of the solvent5 - 24 hoursMore efficient than maceration, but the prolonged heat can degrade some compounds.[2]
Ultrasound-Assisted ExtractionMethanol-water mixtures (e.g., 70:30 v/v)Room Temperature30 minutes (repeated)Faster than maceration, improved extraction efficiency due to cavitation.[3]
Infusion/DecoctionWaterBoilingVariesTraditional methods, primarily for aqueous extracts. Infusion is noted to be selective for oleraceins.[1]
Detailed Experimental Protocol: Extraction and Preliminary Purification

This protocol outlines a general procedure for the extraction and initial fractionation of this compound from the aerial parts of Portulaca oleracea.

1. Plant Material Preparation:

  • Collect fresh aerial parts of Portulaca oleracea.

  • Wash the plant material thoroughly with distilled water to remove any dirt and debris.

  • Air-dry the plant material in the shade at room temperature or in an oven at a low temperature (40-50°C) to a constant weight.

  • Grind the dried plant material into a coarse powder using a mechanical grinder.

2. Extraction:

  • Weigh 250 g of the powdered plant material.

  • Perform exhaustive extraction using a Soxhlet apparatus with 800 ml of methanol for 48 hours.[2] Alternatively, macerate the powder in methanol at room temperature for 72 hours, with occasional shaking.

  • After extraction, filter the methanolic extract through Whatman No. 1 filter paper.

  • Concentrate the filtrate under reduced pressure using a rotary evaporator at 40-50°C to obtain the crude methanolic extract.

3. Liquid-Liquid Partitioning:

  • Suspend the crude methanolic extract in a mixture of methanol and water (e.g., 9:1 v/v).

  • Perform sequential liquid-liquid partitioning with solvents of increasing polarity, such as n-hexane, chloroform, and ethyl acetate, to separate compounds based on their polarity. This compound is expected to be in the less polar fractions (chloroform and/or ethyl acetate).

  • Collect each fraction and evaporate the solvent to dryness.

4. Column Chromatography:

  • Subject the fraction showing the highest likelihood of containing this compound (based on preliminary analysis like TLC) to column chromatography over silica gel.

  • Elute the column with a gradient of n-hexane and ethyl acetate, gradually increasing the polarity.

  • Collect the fractions and monitor them by Thin Layer Chromatography (TLC) using a suitable solvent system (e.g., chloroform:methanol, 95:5 v/v).

  • Combine the fractions containing the compound of interest.

5. Final Purification by HPLC:

  • Further purify the combined fractions using High-Performance Liquid Chromatography (HPLC) on a C18 column.

  • Use a gradient elution system with a mobile phase consisting of acetonitrile and water (with 0.1% formic acid) to obtain pure this compound.

  • Monitor the elution profile using a UV detector at an appropriate wavelength (e.g., 220 nm).

  • Collect the peak corresponding to this compound and confirm its purity.

Workflow for Extraction and Isolation of this compound

Extraction_Workflow Plant_Material Dried Portulaca oleracea Powder Extraction Soxhlet Extraction (Methanol) Plant_Material->Extraction Filtration Filtration Extraction->Filtration Evaporation1 Rotary Evaporation Filtration->Evaporation1 Crude_Extract Crude Methanolic Extract Evaporation1->Crude_Extract Partitioning Liquid-Liquid Partitioning (n-hexane, Chloroform, Ethyl Acetate) Crude_Extract->Partitioning Fractionation Fraction Collection Partitioning->Fractionation Column_Chromatography Silica Gel Column Chromatography Fractionation->Column_Chromatography TLC TLC Monitoring Column_Chromatography->TLC HPLC Preparative HPLC (C18 Column) TLC->HPLC Pure_this compound Pure this compound HPLC->Pure_this compound

Caption: A generalized workflow for the extraction and isolation of this compound.

II. Analytical Characterization

The identity and purity of the isolated this compound should be confirmed using various analytical techniques.

Table 2: Analytical Methods for the Characterization of this compound

Analytical TechniquePurposeExpected Outcome
HPLC-UV Purity assessment and quantificationA single sharp peak at a specific retention time.
LC-MS Molecular weight determination and structural informationMass spectrum corresponding to the molecular weight of this compound.
NMR (¹H and ¹³C) Structural elucidationNMR spectra consistent with the chemical structure of this compound.
FT-IR Identification of functional groupsIR spectrum showing characteristic absorption bands for amide and aromatic groups.
Protocol: Quantitative Analysis of this compound by HPLC-UV

1. Standard Preparation:

  • Prepare a stock solution of pure this compound standard in methanol (e.g., 1 mg/mL).

  • Prepare a series of calibration standards by diluting the stock solution to different concentrations (e.g., 1, 5, 10, 25, 50, 100 µg/mL).

2. Sample Preparation:

  • Accurately weigh a known amount of the dried Portulaca oleracea extract.

  • Dissolve the extract in methanol, sonicate for 15 minutes, and filter through a 0.45 µm syringe filter.

3. HPLC Conditions:

  • Column: C18 column (e.g., 4.6 x 250 mm, 5 µm).

  • Mobile Phase: Gradient elution with Solvent A (Water with 0.1% formic acid) and Solvent B (Acetonitrile with 0.1% formic acid).

  • Flow Rate: 1.0 mL/min.

  • Injection Volume: 20 µL.

  • Detection: UV at 220 nm.

4. Data Analysis:

  • Construct a calibration curve by plotting the peak area of the this compound standard against its concentration.

  • Calculate the concentration of this compound in the plant extract by interpolating its peak area on the calibration curve.

III. Biological Activity and Signaling Pathway

This compound has been reported to possess anti-inflammatory properties, primarily through the inhibition of the Nuclear Factor-kappa B (NF-κB) signaling pathway.[4][5]

Anti-inflammatory Mechanism of this compound

Inflammatory stimuli, such as lipopolysaccharide (LPS), activate the IκB kinase (IKK) complex. IKK then phosphorylates the inhibitory protein IκBα, leading to its ubiquitination and subsequent degradation by the proteasome. This degradation releases the NF-κB (p50/p65) dimer, allowing it to translocate into the nucleus. In the nucleus, NF-κB binds to specific DNA sequences in the promoter regions of pro-inflammatory genes, inducing the transcription of cytokines such as TNF-α, IL-6, and IL-1β.

This compound has been shown to inhibit this pathway by preventing the phosphorylation and degradation of IκBα. This action blocks the nuclear translocation of the NF-κB p65 subunit, thereby downregulating the expression of pro-inflammatory mediators.

NF-κB Signaling Pathway and Inhibition by this compound

NFkB_Pathway cluster_extracellular Extracellular cluster_cytoplasm Cytoplasm cluster_nucleus Nucleus LPS LPS (Inflammatory Stimulus) TLR4 TLR4 LPS->TLR4 IKK IKK Complex TLR4->IKK Activates IkBa_NFkB IκBα-NF-κB (p50/p65) (Inactive) IKK->IkBa_NFkB Phosphorylates IκBα IkBa_p p-IκBα IkBa_NFkB->IkBa_p Proteasome Proteasome IkBa_p->Proteasome Ubiquitination & Degradation NFkB NF-κB (p50/p65) (Active) Proteasome->NFkB Releases NFkB_n NF-κB (p50/p65) NFkB->NFkB_n Translocates This compound This compound This compound->IKK Inhibits DNA DNA NFkB_n->DNA Binds Pro_inflammatory_Genes Pro-inflammatory Gene Transcription (TNF-α, IL-6, IL-1β) DNA->Pro_inflammatory_Genes Induces

Caption: this compound inhibits the NF-κB signaling pathway.

Protocol: In Vitro Anti-inflammatory Assay

This protocol describes how to assess the anti-inflammatory activity of this compound using a lipopolysaccharide (LPS)-stimulated macrophage cell line (e.g., RAW 264.7).

1. Cell Culture:

  • Culture RAW 264.7 macrophages in DMEM supplemented with 10% fetal bovine serum (FBS) and 1% penicillin-streptomycin at 37°C in a humidified atmosphere with 5% CO₂.

2. Cell Viability Assay (MTT Assay):

  • Seed cells in a 96-well plate and treat with various concentrations of this compound for 24 hours to determine non-toxic concentrations.

  • Perform an MTT assay to assess cell viability.

3. Measurement of Nitric Oxide (NO) Production:

  • Seed cells in a 24-well plate and pre-treat with non-toxic concentrations of this compound for 1 hour.

  • Stimulate the cells with LPS (1 µg/mL) for 24 hours.

  • Measure the accumulation of nitrite in the culture supernatant using the Griess reagent.

4. Quantification of Pro-inflammatory Cytokines (ELISA):

  • Collect the cell culture supernatants from the NO production assay.

  • Quantify the levels of TNF-α, IL-6, and IL-1β using commercially available ELISA kits according to the manufacturer's instructions.

5. Western Blot Analysis for NF-κB Pathway Proteins:

  • Pre-treat cells with this compound and stimulate with LPS for a shorter duration (e.g., 30-60 minutes).

  • Lyse the cells and separate the proteins by SDS-PAGE.

  • Transfer the proteins to a PVDF membrane and probe with primary antibodies against phospho-IκBα, IκBα, p65, and a loading control (e.g., β-actin).

  • Incubate with HRP-conjugated secondary antibodies and visualize the protein bands using a chemiluminescence detection system.

Disclaimer: These protocols are intended as a general guide. Researchers should optimize the conditions based on their specific experimental setup and objectives. All work should be conducted in accordance with laboratory safety guidelines.

References

Developing Cell-Based Assays for Aurantiamide Activity: Application Notes and Protocols

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

These application notes provide detailed protocols for cell-based assays to evaluate the biological activity of Aurantiamide, a natural dipeptide with demonstrated anti-inflammatory, neuroprotective, and anticancer properties. The following sections offer step-by-step experimental procedures and data presentation guidelines to facilitate the investigation of this compound's mechanism of action.

Introduction to this compound

This compound is a naturally occurring dipeptide that has garnered significant interest in the scientific community for its diverse pharmacological activities. Primarily recognized for its potent anti-inflammatory effects, this compound has also shown promise as a neuroprotective and anticancer agent. Its mechanisms of action often involve the modulation of key cellular signaling pathways, including NF-κB, Nrf2, and PI3K/AKT. These pathways are critical regulators of inflammation, oxidative stress, and cell survival, making them important targets for therapeutic intervention.

Quantitative Data Summary

The following tables summarize the quantitative data on this compound's activity from various cell-based assays.

Table 1: Anti-inflammatory Activity of this compound

AssayCell LineTreatment ConditionsEndpoint MeasuredResult
Nitric Oxide (NO) ProductionRAW264.7 macrophagesLPS stimulation with this compound (0.1, 1, 10 µM)Nitrite concentrationIC50: 1.22 ± 0.95 µM[1]
Pro-inflammatory Cytokine ExpressionRAW264.7 macrophagesLPS stimulation with this compound (0.001 - 10 µM)Fold change in IL-1β, IL-6, TNF-αDose-dependent reduction
NF-κB ActivationHEK293T cellsTNF-α stimulation with this compoundLuciferase reporter activityDose-dependent inhibition

Table 2: Anticancer Activity of this compound Acetate

AssayCell LineTreatment ConditionsEndpoint MeasuredResult
Cell Viability (MTT Assay)U87 human glioma0-100 µM this compound acetate for 24, 48, 72hCell Viability (%)Dose- and time-dependent decrease[2][3]
Cell Viability (MTT Assay)U251 human glioma0-100 µM this compound acetate for 24, 48, 72hCell Viability (%)Dose- and time-dependent decrease[2][3]

Table 3: Neuroprotective Activity of this compound

AssayCell LineTreatment ConditionsEndpoint MeasuredResult
Nitric Oxide (NO) ProductionBV2 microgliaLPS stimulation with this compound (10, 20 µM)Nitrite concentrationDose-dependent inhibition
Microglial PolarizationBV2 microgliaIL-4 stimulation with this compoundM2 marker expression (e.g., CD206)Promotes M2 polarization
Nrf2 ActivationHepG2 cellsThis compound treatmentARE-luciferase reporter activityDose-dependent activation

Experimental Protocols

Cell Viability and Cytotoxicity Assay (MTT Assay)

This protocol is designed to assess the effect of this compound on the viability and proliferation of adherent cancer cell lines, such as U87 and U251 human glioma cells.

Materials:

  • U87 or U251 human glioma cells

  • Dulbecco's Modified Eagle's Medium (DMEM) with 10% Fetal Bovine Serum (FBS)

  • This compound (dissolved in DMSO)

  • MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution (5 mg/mL in PBS)

  • DMSO (Dimethyl sulfoxide)

  • 96-well plates

  • Microplate reader

Procedure:

  • Cell Seeding: Seed U87 or U251 cells into a 96-well plate at a density of 5,000-10,000 cells/well in 100 µL of complete DMEM. Incubate for 24 hours at 37°C in a 5% CO₂ incubator.

  • Compound Treatment: Prepare serial dilutions of this compound in culture medium. After 24 hours, remove the medium from the wells and add 100 µL of the this compound dilutions (e.g., 0, 10, 25, 50, 100 µM). Include a vehicle control (DMSO) at the same concentration as the highest this compound concentration.

  • Incubation: Incubate the plate for the desired time points (e.g., 24, 48, 72 hours) at 37°C in a 5% CO₂ incubator.

  • MTT Addition: After the incubation period, add 10 µL of MTT solution to each well.

  • Formazan Crystal Formation: Incubate the plate for 4 hours at 37°C in a 5% CO₂ incubator, allowing viable cells to metabolize MTT into formazan crystals.

  • Solubilization: Carefully remove the medium and add 100 µL of DMSO to each well to dissolve the formazan crystals.

  • Absorbance Measurement: Measure the absorbance at 570 nm using a microplate reader.

  • Data Analysis: Calculate the percentage of cell viability relative to the vehicle control.

Nitric Oxide (NO) Production Assay (Griess Assay)

This protocol measures the production of nitric oxide, a key inflammatory mediator, by macrophages (e.g., RAW264.7) or microglia (e.g., BV2) in response to an inflammatory stimulus and treatment with this compound.

Materials:

  • RAW264.7 or BV2 cells

  • DMEM with 10% FBS

  • Lipopolysaccharide (LPS)

  • This compound (dissolved in DMSO)

  • Griess Reagent (Part A: 1% sulfanilamide in 5% phosphoric acid; Part B: 0.1% N-(1-naphthyl)ethylenediamine dihydrochloride in water)

  • Sodium nitrite (for standard curve)

  • 96-well plates

  • Microplate reader

Procedure:

  • Cell Seeding: Seed RAW264.7 or BV2 cells into a 96-well plate at a density of 5 x 10⁴ cells/well in 100 µL of complete DMEM. Incubate for 24 hours at 37°C in a 5% CO₂ incubator.

  • Compound Treatment and Stimulation: Pre-treat the cells with various concentrations of this compound for 1 hour. Then, stimulate the cells with LPS (1 µg/mL). Include appropriate controls (untreated cells, cells with LPS only, cells with this compound only).

  • Incubation: Incubate the plate for 24 hours at 37°C in a 5% CO₂ incubator.

  • Sample Collection: After incubation, collect 50 µL of the cell culture supernatant from each well.

  • Griess Reaction: Add 50 µL of Griess Reagent Part A to each supernatant sample, followed by 50 µL of Part B.

  • Incubation: Incubate the plate at room temperature for 10 minutes, protected from light.

  • Absorbance Measurement: Measure the absorbance at 540 nm using a microplate reader.

  • Data Analysis: Calculate the nitrite concentration using a standard curve generated with sodium nitrite. Determine the percentage of NO inhibition by this compound.

NF-κB Reporter Gene Assay

This assay quantifies the activation of the NF-κB signaling pathway using a luciferase reporter system.

Materials:

  • HEK293T cells

  • NF-κB luciferase reporter plasmid and a control plasmid (e.g., Renilla luciferase)

  • Transfection reagent

  • DMEM with 10% FBS

  • Tumor Necrosis Factor-alpha (TNF-α)

  • This compound (dissolved in DMSO)

  • Dual-Luciferase Reporter Assay System

  • Luminometer

Procedure:

  • Transfection: Co-transfect HEK293T cells with the NF-κB luciferase reporter plasmid and the control plasmid using a suitable transfection reagent according to the manufacturer's instructions.

  • Cell Seeding: After 24 hours, seed the transfected cells into a 96-well plate.

  • Compound Treatment and Stimulation: Pre-treat the cells with different concentrations of this compound for 1 hour, followed by stimulation with TNF-α (10 ng/mL).

  • Incubation: Incubate the plate for 6-8 hours at 37°C in a 5% CO₂ incubator.

  • Luciferase Assay: Lyse the cells and measure the firefly and Renilla luciferase activities using a dual-luciferase reporter assay system and a luminometer.

  • Data Analysis: Normalize the firefly luciferase activity to the Renilla luciferase activity. Calculate the percentage of NF-κB inhibition by this compound.

Nrf2 Activation Assay (ARE-Luciferase Reporter Assay)

This assay measures the activation of the Nrf2 antioxidant response pathway.

Materials:

  • HepG2 cells

  • Antioxidant Response Element (ARE) luciferase reporter plasmid and a control plasmid

  • Transfection reagent

  • DMEM with 10% FBS

  • This compound (dissolved in DMSO)

  • Dual-Luciferase Reporter Assay System

  • Luminometer

Procedure:

  • Transfection: Co-transfect HepG2 cells with the ARE-luciferase reporter plasmid and the control plasmid.

  • Cell Seeding: After 24 hours, seed the transfected cells into a 96-well plate.

  • Compound Treatment: Treat the cells with various concentrations of this compound.

  • Incubation: Incubate the plate for 24 hours at 37°C in a 5% CO₂ incubator.

  • Luciferase Assay: Lyse the cells and measure the firefly and Renilla luciferase activities.

  • Data Analysis: Normalize the firefly luciferase activity to the Renilla luciferase activity and express the results as fold induction over the vehicle control.

Signaling Pathway and Experimental Workflow Diagrams

The following diagrams illustrate the key signaling pathways modulated by this compound and the general experimental workflows for the described assays.

NF_kB_Signaling_Pathway cluster_extracellular Extracellular cluster_membrane Plasma Membrane cluster_cytoplasm Cytoplasm cluster_nucleus Nucleus TNF-alpha TNF-alpha TNFR TNFR IKK IKK TNFR->IKK Activates IkB IκB IKK->IkB Phosphorylates NF-kB NF-κB (p50/p65) IkB->NF-kB Inhibits Proteasomal\nDegradation Proteasomal Degradation NF-kB_n NF-κB NF-kB->NF-kB_n Translocates This compound This compound This compound->IKK Inhibits Gene_Transcription Pro-inflammatory Gene Transcription NF-kB_n->Gene_Transcription Induces

Caption: NF-κB signaling pathway and the inhibitory action of this compound.

Nrf2_Keap1_Signaling_Pathway cluster_cytoplasm Cytoplasm cluster_nucleus Nucleus Keap1 Keap1 Nrf2 Nrf2 Keap1->Nrf2 Binds & Promotes Degradation Proteasome Proteasomal Degradation Nrf2->Proteasome Nrf2_n Nrf2 Nrf2->Nrf2_n Translocates This compound This compound This compound->Keap1 Inhibits ARE ARE Nrf2_n->ARE Binds Gene_Expression Antioxidant Gene Expression ARE->Gene_Expression Induces

Caption: Nrf2-Keap1 signaling pathway and the activating effect of this compound.

PI3K_AKT_Signaling_Pathway cluster_extracellular Extracellular cluster_membrane Plasma Membrane cluster_cytoplasm Cytoplasm Growth_Factor Growth_Factor Receptor_TK Receptor Tyrosine Kinase PI3K PI3K Receptor_TK->PI3K Activates PIP2 PIP2 PI3K->PIP2 Phosphorylates PIP3 PIP3 PI3K->PIP3 AKT AKT PIP3->AKT Activates Downstream_Targets Downstream Targets (e.g., mTOR, GSK3β) AKT->Downstream_Targets Regulates This compound This compound This compound->PI3K Modulates?

Caption: PI3K/AKT signaling pathway and the potential modulatory role of this compound.

Experimental_Workflow start Start seed Seed Cells in 96-well Plate start->seed treat Treat with This compound seed->treat incubate Incubate (24-72h) treat->incubate assay Perform Assay (MTT, Griess, etc.) incubate->assay measure Measure Signal (Absorbance, etc.) assay->measure analyze Data Analysis measure->analyze end End analyze->end

Caption: General experimental workflow for cell-based assays.

References

Application Notes and Protocols: Aurantiamide as a Tool Compound in GRPR Studies

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

Aurantiamide is a naturally occurring dipeptide that has been identified as a novel, non-covalent, and orally active antagonist of the Gastrin-Releasing Peptide Receptor (GRPR). GRPR, a G-protein coupled receptor (GPCR), is overexpressed in various cancers, including prostate, breast, and lung cancer, making it a compelling target for therapeutic intervention. Beyond oncology, GRPR is implicated in physiological processes such as gastrointestinal function, as well as pathological conditions like chronic itch. This compound's ability to selectively block GRPR signaling provides a valuable tool for researchers studying the roles of this receptor in health and disease. These application notes provide an overview of this compound's utility and detailed protocols for its use in GRPR-related research.

Applications of this compound in GRPR Research

  • Investigating GRPR Signaling Pathways: As a selective antagonist, this compound can be used to block GRPR activation and elucidate the downstream signaling cascades, such as the NF-κB and necroptosis pathways.[1]

  • Target Validation: this compound can be employed in cell-based and in vivo models to validate GRPR as a therapeutic target for various diseases.

  • Pharmacological Profiling: Researchers can use this compound as a reference compound to characterize the potency and efficacy of newly synthesized GRPR agonists or antagonists.

  • In Vivo Studies: Due to its oral activity and ability to cross the blood-brain barrier, this compound is suitable for in vivo studies to explore the physiological and pathophysiological roles of GRPR in complex biological systems.[1]

Quantitative Data

While this compound has been characterized as a GRPR antagonist, specific quantitative data on its binding affinity (Kᵢ, IC₅₀) and functional antagonist potency at GRPR are not consistently reported in publicly available literature. The following table is provided as a template for researchers to populate as data becomes available. For context, typical GRPR antagonists exhibit binding affinities in the nanomolar range.

CompoundTargetAssay TypeValueReference
This compoundGRPRRadioligand Binding (Kᵢ)Data not available
This compoundGRPRRadioligand Binding (IC₅₀)Data not available
This compoundGRPRFunctional Antagonism (IC₅₀)Data not available
This compoundNF-κB InhibitionCellular Assay (IC₅₀)14.91 µM (in mouse N9 cells)[1]

Experimental Protocols

GRPR Radioligand Binding Assay

This protocol describes a competitive binding assay to determine the binding affinity of this compound for GRPR using a radiolabeled ligand.

Materials:

  • Cells expressing GRPR (e.g., PC-3 cells)

  • Cell culture medium and supplements

  • Radiolabeled GRPR ligand (e.g., ¹²⁵I-[Tyr⁴]bombesin)

  • This compound

  • Binding buffer (e.g., 50 mM Tris-HCl, 5 mM MgCl₂, 0.1% BSA, pH 7.4)

  • Wash buffer (e.g., ice-cold 50 mM Tris-HCl, pH 7.4)

  • Scintillation fluid

  • Scintillation counter

  • 96-well filter plates

Procedure:

  • Cell Culture: Culture GRPR-expressing cells to 80-90% confluency.

  • Cell Harvesting: Gently scrape and collect the cells. Centrifuge at 500 x g for 5 minutes and wash the cell pellet with ice-cold PBS.

  • Membrane Preparation (Optional): Homogenize the cell pellet in a hypotonic buffer and centrifuge to isolate the membrane fraction. Resuspend the membrane pellet in binding buffer.

  • Assay Setup: In a 96-well plate, add in triplicate:

    • Binding buffer

    • A fixed concentration of radiolabeled GRPR ligand.

    • Increasing concentrations of this compound (or unlabeled control ligand for standard curve).

    • Cell membranes or whole cells.

  • Incubation: Incubate the plate at room temperature for 60-90 minutes with gentle agitation.

  • Filtration: Rapidly filter the contents of each well through the filter plate and wash 3-4 times with ice-cold wash buffer to separate bound from free radioligand.

  • Quantification: Add scintillation fluid to each well and count the radioactivity using a scintillation counter.

  • Data Analysis: Determine the IC₅₀ value of this compound by fitting the data to a one-site competition binding curve using non-linear regression. Calculate the Kᵢ value using the Cheng-Prusoff equation.

GRPR-Mediated Calcium Mobilization Assay

This protocol measures the ability of this compound to inhibit GRPR agonist-induced intracellular calcium mobilization.

Materials:

  • Cells expressing GRPR (e.g., PC-3 cells)

  • Calcium-sensitive fluorescent dye (e.g., Fura-2 AM, Fluo-4 AM)

  • GRPR agonist (e.g., Gastrin-Releasing Peptide, GRP)

  • This compound

  • Assay buffer (e.g., Hanks' Balanced Salt Solution with 20 mM HEPES)

  • Fluorescence plate reader with an injection system

Procedure:

  • Cell Plating: Seed GRPR-expressing cells in a 96-well black, clear-bottom plate and culture overnight.

  • Dye Loading: Wash the cells with assay buffer and incubate with the calcium-sensitive dye according to the manufacturer's instructions (typically 30-60 minutes at 37°C).

  • Compound Pre-incubation: Wash the cells to remove excess dye and add assay buffer containing various concentrations of this compound. Incubate for 15-30 minutes.

  • Agonist Stimulation and Measurement: Place the plate in the fluorescence plate reader. Record baseline fluorescence, then inject a fixed concentration of GRP (typically at its EC₈₀) and continue to record the fluorescence signal over time.

  • Data Analysis: Calculate the change in fluorescence intensity upon agonist addition. Plot the inhibition of the GRP response as a function of this compound concentration to determine the IC₅₀ value.

GRPR-Mediated ERK1/2 Phosphorylation Assay

This protocol assesses the ability of this compound to block GRPR-mediated activation of the MAPK/ERK signaling pathway.

Materials:

  • Cells expressing GRPR

  • Serum-free cell culture medium

  • GRPR agonist (e.g., GRP)

  • This compound

  • Lysis buffer (e.g., RIPA buffer with protease and phosphatase inhibitors)

  • Primary antibodies: anti-phospho-ERK1/2 (p-ERK) and anti-total-ERK1/2 (t-ERK)

  • HRP-conjugated secondary antibody

  • Chemiluminescent substrate

  • Western blot equipment

Procedure:

  • Cell Culture and Serum Starvation: Culture GRPR-expressing cells to 80% confluency and then serum-starve for 4-12 hours.

  • Compound Treatment: Pre-incubate the serum-starved cells with various concentrations of this compound for 30 minutes.

  • Agonist Stimulation: Stimulate the cells with a fixed concentration of GRP for 5-10 minutes.

  • Cell Lysis: Wash the cells with ice-cold PBS and lyse them with lysis buffer.

  • Protein Quantification: Determine the protein concentration of each lysate using a standard method (e.g., BCA assay).

  • Western Blotting:

    • Separate equal amounts of protein from each sample by SDS-PAGE.

    • Transfer the proteins to a PVDF membrane.

    • Block the membrane and probe with the anti-p-ERK primary antibody.

    • Wash and incubate with the HRP-conjugated secondary antibody.

    • Detect the signal using a chemiluminescent substrate.

    • Strip the membrane and re-probe with the anti-t-ERK antibody as a loading control.

  • Data Analysis: Quantify the band intensities for p-ERK and t-ERK. Normalize the p-ERK signal to the t-ERK signal. Plot the inhibition of GRP-induced ERK phosphorylation as a function of this compound concentration to determine its IC₅₀.

Visualizations

Signaling Pathways and Experimental Workflows

GRPR_Signaling_Pathway cluster_extracellular Extracellular cluster_membrane Cell Membrane cluster_intracellular Intracellular GRP GRP GRPR GRPR GRP->GRPR Activates This compound This compound This compound->GRPR Inhibits Gq Gq GRPR->Gq Activates PLC PLC Gq->PLC NFkB NF-κB Gq->NFkB Necroptosis Necroptosis Gq->Necroptosis IP3 IP3 PLC->IP3 DAG DAG PLC->DAG Ca_release Ca²⁺ Release IP3->Ca_release PKC PKC DAG->PKC ERK ERK PKC->ERK Cell_Survival Cell Survival ERK->Cell_Survival Inflammation Inflammation NFkB->Inflammation

Caption: Proposed GRPR signaling pathway and the inhibitory action of this compound.

Binding_Assay_Workflow start Start prepare_cells Prepare GRPR-expressing cells/membranes start->prepare_cells setup_assay Set up 96-well plate: - Radiolabeled ligand - this compound (variable conc.) - Cells/membranes prepare_cells->setup_assay incubate Incubate at RT (60-90 min) setup_assay->incubate filter_wash Filter and wash to separate bound/free ligand incubate->filter_wash quantify Quantify radioactivity (Scintillation counting) filter_wash->quantify analyze Analyze data: Determine IC50 and Ki quantify->analyze end End analyze->end

Caption: Experimental workflow for a GRPR radioligand binding assay.

Functional_Assay_Workflow start Start plate_cells Plate GRPR-expressing cells in 96-well plate start->plate_cells dye_loading Load cells with fluorescent dye (e.g., Fluo-4) plate_cells->dye_loading pre_incubate Pre-incubate with This compound (variable conc.) dye_loading->pre_incubate stimulate Stimulate with GRPR agonist (e.g., GRP) pre_incubate->stimulate measure Measure functional readout (e.g., Calcium flux, p-ERK) stimulate->measure analyze Analyze data: Determine IC50 for inhibition measure->analyze end End analyze->end

Caption: General workflow for a functional cell-based GRPR antagonist assay.

References

Troubleshooting & Optimization

Technical Support Center: Maximizing Aurantiamide Extraction Yield

Author: BenchChem Technical Support Team. Date: November 2025

Welcome to the technical support center for the extraction of Aurantiamide from plant material. This resource is designed for researchers, scientists, and drug development professionals to provide troubleshooting guidance and frequently asked questions (FAQs) to optimize your extraction and purification workflows.

Frequently Asked Questions (FAQs) & Troubleshooting Guide

This section addresses common issues encountered during the extraction and purification of this compound, offering potential causes and solutions to enhance your experimental outcomes.

FAQ 1: My this compound yield is consistently low. What are the potential causes and how can I improve it?

Potential Causes:

  • Suboptimal Extraction Method: The chosen extraction technique may not be the most efficient for this compound from your specific plant matrix.

  • Inappropriate Solvent Selection: The polarity of the extraction solvent is critical for selectively dissolving this compound.

  • Incomplete Extraction: Insufficient extraction time, temperature, or solvent-to-solid ratio can lead to poor recovery.

  • Compound Degradation: this compound may be sensitive to heat or pH changes during the extraction process.

  • Losses During Purification: Significant amounts of this compound can be lost during column chromatography or other purification steps.

Troubleshooting Solutions:

  • Method Optimization: Compare different extraction methods such as Ultrasound-Assisted Extraction (UAE), Soxhlet, and maceration. UAE is often reported to be more efficient in terms of time and yield for many bioactive compounds.

  • Solvent Screening: Experiment with a range of solvents with varying polarities. While methanol is commonly used, chloroform and ethyl acetate have also been employed in the extraction of this compound and related compounds. A mixture of solvents can also be effective.

  • Parameter Adjustment:

    • Time: Increase the extraction time to ensure complete percolation of the solvent through the plant material. For UAE, optimal times are often shorter than for maceration or Soxhlet.

    • Temperature: While higher temperatures can increase solubility, they may also lead to degradation. For UAE, a moderately elevated temperature (e.g., 40-60°C) is often optimal. For Soxhlet extraction, the temperature is determined by the boiling point of the solvent.

    • Solvent-to-Solid Ratio: A higher solvent-to-solid ratio can enhance extraction efficiency by increasing the concentration gradient.

  • Stability Assessment: Conduct small-scale experiments to assess the stability of this compound under your chosen extraction conditions. Consider performing extractions at lower temperatures or under neutral pH conditions if degradation is suspected.

  • Purification Refinement: Optimize your column chromatography protocol. This includes selecting the appropriate stationary phase (e.g., silica gel) and mobile phase gradient to effectively separate this compound from co-eluting impurities.

FAQ 2: I am having trouble purifying this compound from my crude extract. What are some common issues and solutions?

Potential Causes:

  • Co-elution of Impurities: Other compounds in the extract with similar polarities to this compound can be difficult to separate using column chromatography.

  • Irreversible Adsorption: this compound may bind too strongly to the stationary phase, leading to poor recovery.

  • Compound Degradation on the Column: The stationary phase (e.g., silica gel) can sometimes cause degradation of the target compound.

Troubleshooting Solutions:

  • Gradient Optimization: Carefully optimize the solvent gradient in your column chromatography. A shallow gradient can improve the resolution between compounds with similar polarities.

  • Alternative Stationary Phases: If silica gel is not providing adequate separation, consider using other stationary phases like alumina or C18 reversed-phase silica.

  • Sample Pre-treatment: Before loading onto the column, you can perform a liquid-liquid extraction to partition your crude extract and remove some of the interfering compounds.

  • Monitor Fractions Closely: Use Thin Layer Chromatography (TLC) to analyze the fractions collected from the column to precisely identify those containing pure this compound.

FAQ 3: Which analytical method is best for quantifying this compound in my extracts?

High-Performance Liquid Chromatography with Ultraviolet detection (HPLC-UV) is a robust and widely used method for the quantification of this compound. A validated HPLC method provides accuracy, precision, and sensitivity for determining the concentration of this compound in your plant extracts. LC-MS can also be used for both identification and quantification, offering higher sensitivity and specificity.[1][2][3][4]

Quantitative Data Summary

The following tables summarize quantitative data on extraction yields. Note that direct comparisons of this compound yield across different studies can be challenging due to variations in plant material, growing conditions, and analytical methods.

Table 1: Comparison of Total Extract Yields from Zanthoxylum schinifolium Pericarp

Extraction MethodSolventExtraction TimeYield (%)Reference
Maceration70% Ethanol3 days25.58[5][6]
Ultrasonic ExtractionMethanol-8[6]

Note: The yields reported are for the total extract and not specifically for this compound.

Experimental Protocols

Below are detailed methodologies for common extraction and purification techniques that can be adapted for this compound.

Protocol 1: Ultrasound-Assisted Extraction (UAE) of this compound

This protocol is a general guideline and should be optimized for your specific plant material.

Materials:

  • Dried and powdered plant material

  • Extraction solvent (e.g., Methanol, Ethanol, or Chloroform)

  • Ultrasonic bath or probe sonicator

  • Filter paper (e.g., Whatman No. 1)

  • Rotary evaporator

Procedure:

  • Sample Preparation: Weigh a known amount of the dried, powdered plant material (e.g., 10 g).

  • Extraction:

    • Place the plant material in a flask.

    • Add the extraction solvent at a specific solvent-to-solid ratio (e.g., 10:1 mL/g).

    • Place the flask in an ultrasonic bath or immerse the probe of a sonicator into the mixture.

    • Sonicate at a controlled temperature (e.g., 40°C) for a specific duration (e.g., 30 minutes).

  • Filtration: Filter the mixture through filter paper to separate the extract from the solid plant residue.

  • Solvent Evaporation: Concentrate the filtrate using a rotary evaporator under reduced pressure to obtain the crude extract.

  • Quantification: Analyze the crude extract using a validated HPLC-UV method to determine the this compound content.

Protocol 2: Soxhlet Extraction of this compound

Materials:

  • Dried and powdered plant material

  • Extraction solvent (e.g., Hexane, Chloroform, or Methanol)

  • Soxhlet apparatus (including a round-bottom flask, Soxhlet extractor, and condenser)

  • Heating mantle

  • Cellulose thimble

  • Rotary evaporator

Procedure:

  • Sample Preparation: Place a known amount of the dried, powdered plant material into a cellulose thimble.

  • Apparatus Setup:

    • Place the thimble inside the Soxhlet extractor.

    • Add the extraction solvent to the round-bottom flask.

    • Assemble the Soxhlet apparatus and place it on a heating mantle.

  • Extraction:

    • Heat the solvent to its boiling point. The solvent vapor will rise, condense, and drip onto the plant material in the thimble.

    • The extraction chamber will fill with the solvent until it reaches the top of the siphon tube, at which point the solvent containing the extracted compounds will siphon back into the round-bottom flask.

    • Allow this cycle to repeat for a set number of hours (e.g., 6-8 hours).

  • Solvent Evaporation: After the extraction is complete, cool the apparatus and concentrate the solvent in the round-bottom flask using a rotary evaporator to obtain the crude extract.

  • Quantification: Determine the this compound content in the crude extract using HPLC-UV.

Protocol 3: Column Chromatography for this compound Purification

This protocol provides a general procedure for purifying this compound from a crude extract.

Materials:

  • Crude plant extract

  • Silica gel (60-120 mesh)

  • Glass chromatography column

  • Elution solvents (e.g., a gradient of Hexane and Ethyl Acetate)

  • Collection tubes

  • TLC plates and chamber

Procedure:

  • Column Packing:

    • Prepare a slurry of silica gel in the initial, least polar solvent (e.g., Hexane).

    • Carefully pour the slurry into the chromatography column, allowing the silica gel to settle into a uniform bed.

  • Sample Loading:

    • Dissolve the crude extract in a minimal amount of the initial solvent.

    • Carefully load the dissolved sample onto the top of the silica gel bed.

  • Elution:

    • Begin eluting the column with the initial solvent, collecting the eluate in fractions.

    • Gradually increase the polarity of the mobile phase by increasing the proportion of the more polar solvent (e.g., Ethyl Acetate).

  • Fraction Analysis:

    • Monitor the separation by spotting each fraction onto a TLC plate and developing it in an appropriate solvent system.

    • Visualize the spots under UV light to identify the fractions containing this compound.

  • Pooling and Concentration: Combine the pure fractions containing this compound and evaporate the solvent to obtain the purified compound.

Visualizations

The following diagrams illustrate key workflows and relationships in the extraction and purification of this compound.

Extraction_Workflow cluster_prep Sample Preparation cluster_extraction Extraction cluster_processing Post-Extraction cluster_purification Purification & Analysis plant_material Plant Material drying Drying plant_material->drying grinding Grinding drying->grinding maceration Maceration grinding->maceration soxhlet Soxhlet grinding->soxhlet uae UAE grinding->uae filtration Filtration maceration->filtration soxhlet->filtration uae->filtration concentration Concentration (Rotary Evaporator) filtration->concentration crude_extract Crude Extract concentration->crude_extract column_chrom Column Chromatography crude_extract->column_chrom tlc TLC Analysis column_chrom->tlc hplc HPLC-UV/MS Quantification tlc->hplc pure_this compound Pure this compound hplc->pure_this compound Troubleshooting_Low_Yield cluster_extraction Extraction Issues cluster_degradation Compound Stability cluster_purification Purification Losses cluster_solutions Solutions start Low this compound Yield method Suboptimal Method start->method solvent Wrong Solvent start->solvent parameters Incorrect Parameters (Time, Temp, Ratio) start->parameters degradation Degradation during Extraction/Purification start->degradation purification_loss Loss during Column Chromatography start->purification_loss optimize_method Compare UAE, Soxhlet, Maceration method->optimize_method screen_solvents Test Solvents of Varying Polarity solvent->screen_solvents adjust_params Optimize Time, Temp, & Solvent Ratio parameters->adjust_params stability_check Assess Stability at Different Conditions degradation->stability_check refine_purification Optimize Column Chromatography purification_loss->refine_purification

References

Technical Support Center: Enhancing the In Vivo Bioavailability of Aurantiamide

Author: BenchChem Technical Support Team. Date: November 2025

Welcome to the technical support center for researchers, scientists, and drug development professionals working with Aurantiamide. This resource provides troubleshooting guides and frequently asked questions (FAQs) to address common challenges encountered during experiments aimed at increasing the in vivo bioavailability of this promising dipeptide.

Frequently Asked Questions (FAQs)

Q1: What is this compound and what are its potential therapeutic applications?

This compound is a naturally occurring dipeptide found in various plants, including Portulaca oleracea L. (purslane).[1][2][3] It has demonstrated a range of biological activities, such as anti-inflammatory, antioxidant, anti-HIV, and antitumor effects.[3] For instance, this compound acetate has been shown to suppress the growth of malignant gliomas by inhibiting autophagic flux.[4] These properties make it a compound of interest for further investigation in drug discovery.

Q2: What are the main challenges affecting the oral bioavailability of this compound?

As a dipeptide derivative, this compound faces several challenges for effective oral delivery.[5] These include:

  • Enzymatic Degradation: Peptides and dipeptides are susceptible to degradation by proteases and other enzymes in the gastrointestinal tract, which can reduce the amount of intact drug available for absorption.[8][9][10]

  • Poor Membrane Permeability: The ability of a drug to pass through the intestinal epithelium is crucial for absorption.[11] Compounds with suboptimal physicochemical properties may exhibit poor permeability.[8][9][10]

Q3: What general strategies can be employed to improve the bioavailability of this compound?

Given that this compound is a hydrophobic dipeptide, several formulation and chemical modification strategies can be explored:

  • Lipid-Based Nanoparticle Formulations: Encapsulating this compound in lipid-based nanocarriers like Solid Lipid Nanoparticles (SLNs) or Nanostructured Lipid Carriers (NLCs) can enhance its solubility, protect it from enzymatic degradation, and improve its absorption.[12][13][14][15][16]

  • Prodrug Approach: Chemical modification of the this compound molecule to create a more soluble or permeable prodrug that is converted to the active form in vivo is a viable strategy.[17]

  • Particle Size Reduction: Techniques like micronization or nano-milling increase the surface area of the drug, which can improve its dissolution rate and, consequently, its bioavailability.[6]

  • Use of Permeation Enhancers: Co-formulating this compound with permeation enhancers can help to temporarily and reversibly alter the permeability of the intestinal epithelium, allowing for greater drug absorption.[9][11]

Troubleshooting Guides

Issue 1: Low and Variable this compound Concentration in Plasma During In Vivo Pharmacokinetic Studies

  • Possible Cause 1: Poor Solubility and Dissolution in the GI Tract.

    • Troubleshooting Tip: Consider formulating this compound into a solid lipid nanoparticle (SLN) or nanostructured lipid carrier (NLC) system. These lipid-based carriers can significantly improve the solubility and dissolution rate of hydrophobic drugs.[12][13][14][15][16] Also, ensure that the vehicle used for oral administration is optimized for solubilizing the compound.

  • Possible Cause 2: Enzymatic Degradation.

    • Troubleshooting Tip: The use of nanoparticle delivery systems can protect the encapsulated this compound from enzymatic degradation in the gut.[8][16] Alternatively, co-administration with enzyme inhibitors could be explored, though this may have off-target effects.

  • Possible Cause 3: Inefficient Intestinal Permeation.

    • Troubleshooting Tip: Conduct an in vitro Caco-2 permeability assay to assess the intrinsic permeability of this compound.[18][19][20] If permeability is low, consider formulation strategies that include permeation enhancers or investigate structural modifications to create a more lipophilic prodrug.[9][17]

Issue 2: Difficulty in Formulating Stable this compound-Loaded Nanoparticles

  • Possible Cause 1: Poor Entrapment Efficiency.

    • Troubleshooting Tip: Optimize the formulation parameters for your nanoparticles. For SLNs and NLCs, this includes the choice of solid and liquid lipids, the surfactant type and concentration, and the solid-to-liquid lipid ratio.[12][13] A systematic approach, such as a design of experiments (DoE), can help in identifying the optimal formulation.

  • Possible Cause 2: Particle Aggregation and Instability.

    • Troubleshooting Tip: Ensure that the concentration of the surfactant is sufficient to stabilize the nanoparticle dispersion. The choice of surfactant is critical and should be based on the properties of the lipids and the drug. Zeta potential measurements can help in assessing the stability of the formulation; a higher absolute zeta potential generally indicates better stability.

  • Possible Cause 3: Drug Expulsion During Storage.

    • Troubleshooting Tip: For NLCs, adjusting the ratio of solid to liquid lipid can create a less-ordered crystalline structure, which can improve drug loading and minimize expulsion during storage.[12] For SLNs, selecting a lipid with a less perfect crystal lattice can also improve drug retention.

Issue 3: Inconsistent Results in Caco-2 Permeability Assays

  • Possible Cause 1: Compromised Monolayer Integrity.

    • Troubleshooting Tip: Always verify the integrity of the Caco-2 cell monolayer before each experiment by measuring the transepithelial electrical resistance (TEER). TEER values should be within the acceptable range for your laboratory's established protocol (typically 400–600 Ω·cm²).[19][20]

  • Possible Cause 2: Low Compound Recovery.

    • Troubleshooting Tip: this compound may be adsorbing to the plastic of the assay plates. Use low-binding plates and ensure that your analytical method can accurately quantify the compound at the expected concentrations. Also, assess the stability of this compound in the assay buffer over the course of the experiment.[21]

  • Possible Cause 3: Active Efflux by Transporters.

    • Troubleshooting Tip: Caco-2 cells express efflux transporters like P-glycoprotein (P-gp).[19] To determine if this compound is a substrate for these transporters, perform the permeability assay in both directions (apical to basolateral and basolateral to apical). An efflux ratio (Papp(B-A) / Papp(A-B)) greater than 2 suggests active efflux.[21] The experiment can also be repeated in the presence of a known P-gp inhibitor.

Quantitative Data

The following table summarizes the baseline pharmacokinetic parameters of this compound and this compound Acetate in rats after oral administration of Portulaca oleracea L. extracts, as reported by Chen et al. (2016). Researchers aiming to improve the bioavailability of this compound should use these values as a benchmark for comparison.

CompoundCmax (µg/L)Tmax (h)Half-life (h)
This compound 3.500.18 (first peak), 2.67 (second peak)25.34
This compound Acetate 1.610.21 (first peak), 0.75 (second peak)36.49

Data extracted from Chen et al., 2016.[3]

Experimental Protocols

1. General Protocol for Caco-2 Permeability Assay

This protocol provides a general framework for assessing the intestinal permeability of this compound.

  • Cell Culture: Culture Caco-2 cells on semipermeable supports in multi-well plates for approximately 21 days to allow for differentiation and formation of a confluent monolayer.[21]

  • Monolayer Integrity Check: Measure the TEER of the cell monolayers to ensure their integrity. Only use monolayers with TEER values within the acceptable range.[19][20]

  • Compound Preparation: Prepare a stock solution of this compound in a suitable solvent (e.g., DMSO) and then dilute it to the final concentration in a transport buffer such as Hank's Balanced Salt Solution (HBSS).

  • Permeability Assay:

    • For apical to basolateral (A-B) transport, add the this compound solution to the apical chamber and fresh transport buffer to the basolateral chamber.

    • For basolateral to apical (B-A) transport, add the this compound solution to the basolateral chamber and fresh buffer to the apical chamber.

  • Sampling and Analysis: At predetermined time points, take samples from the receiver chamber and analyze the concentration of this compound using a validated analytical method like LC-MS/MS.

  • Calculation of Apparent Permeability (Papp): Calculate the Papp value using the following equation: Papp = (dQ/dt) / (A * C0) where dQ/dt is the rate of drug appearance in the receiver chamber, A is the surface area of the membrane, and C0 is the initial concentration in the donor chamber.

2. General Protocol for Formulation of Solid Lipid Nanoparticles (SLNs) by Hot Homogenization

This is a common method for preparing SLNs to encapsulate hydrophobic compounds like this compound.

  • Preparation of Lipid and Aqueous Phases:

    • Lipid Phase: Dissolve this compound and a solid lipid (e.g., glyceryl monostearate) by heating to 5-10°C above the melting point of the lipid.

    • Aqueous Phase: Dissolve a surfactant (e.g., Poloxamer 188) in distilled water and heat it to the same temperature as the lipid phase.

  • Emulsification: Add the hot aqueous phase to the hot lipid phase and homogenize the mixture at high speed using a high-shear homogenizer to form a coarse oil-in-water emulsion.

  • Homogenization: Subject the coarse emulsion to high-pressure homogenization for several cycles to reduce the particle size to the nanometer range.

  • Cooling and Nanoparticle Formation: Cool down the resulting nanoemulsion in an ice bath to allow the lipid to recrystallize and form solid lipid nanoparticles.

  • Characterization: Characterize the SLN dispersion for particle size, polydispersity index (PDI), zeta potential, and entrapment efficiency.

Visualizations

experimental_workflow cluster_formulation Formulation Development cluster_invitro In Vitro Characterization cluster_invivo In Vivo Evaluation formulate_sln Formulate SLNs/NLCs solubility Solubility & Dissolution Testing formulate_sln->solubility formulate_prodrug Synthesize Prodrug formulate_prodrug->solubility formulate_sdd Prepare Solid Dispersion formulate_sdd->solubility caco2 Caco-2 Permeability Assay solubility->caco2 stability Stability Studies caco2->stability pk_study Pharmacokinetic Study in Rats stability->pk_study Promising Candidate bioavailability Calculate Bioavailability pk_study->bioavailability start This compound Powder start->formulate_sln Select Strategy start->formulate_prodrug Select Strategy start->formulate_sdd Select Strategy

Caption: Experimental workflow for enhancing this compound bioavailability.

signaling_pathway cluster_autophagy Autophagic Flux This compound This compound Acetate autolysosome Autolysosome This compound->autolysosome Inhibits Fusion Step autophagosome Autophagosome autophagosome->autolysosome Fusion lysosome Lysosome lysosome->autolysosome cell_death Glioma Cell Death autolysosome->cell_death Leads to

Caption: Proposed mechanism of this compound Acetate in gliomas.

References

Preventing degradation of Aurantiamide during storage

Author: BenchChem Technical Support Team. Date: November 2025

This technical support center provides troubleshooting guidance and frequently asked questions (FAQs) for researchers, scientists, and drug development professionals working with Aurantiamide. The information herein is designed to help prevent, identify, and resolve degradation issues during storage and experimentation.

Troubleshooting Guide

Issue 1: Loss of Potency or Inconsistent Results in Bioassays

Possible Cause: Degradation of this compound due to improper storage or handling.

Troubleshooting Steps:

  • Verify Storage Conditions: Confirm that the solid this compound is stored at -20°C or -80°C in a tightly sealed container, protected from light and moisture. For stock solutions, storage at -80°C is recommended for up to 6 months, while storage at -20°C is suitable for up to 1 month[1].

  • Assess Solution Stability: If using previously prepared stock solutions, consider the age and storage conditions. Avoid repeated freeze-thaw cycles by preparing single-use aliquots.

  • Perform Purity Analysis: Use High-Performance Liquid Chromatography (HPLC) to check the purity of your this compound sample. The presence of new peaks or a decrease in the main this compound peak area suggests degradation.

  • Review Experimental pH: this compound, being a dipeptide, is susceptible to pH-dependent hydrolysis. If your experimental buffer is acidic or alkaline, consider its potential impact on stability.

Issue 2: Appearance of Unknown Peaks in Chromatographic Analysis (HPLC, LC-MS)

Possible Cause: Formation of degradation products.

Troubleshooting Steps:

  • Characterize Degradants: Use Liquid Chromatography-Mass Spectrometry (LC-MS) to determine the mass of the unknown peaks. This can help in identifying the potential degradation products.

  • Correlate with Stress Conditions: Compare the chromatograms of your sample with those from forced degradation studies (see Experimental Protocols section). This can help identify if the degradation is due to hydrolysis, oxidation, or other stress factors.

  • Evaluate Antioxidant Properties: this compound possesses antioxidant activity. If the degradation is suspected to be oxidative, ensure the compound is stored under an inert atmosphere (e.g., nitrogen or argon) and in solvents that are free of peroxides.

Frequently Asked Questions (FAQs)

Q1: What are the optimal storage conditions for solid this compound?

A1: For long-term storage, solid this compound should be stored at -20°C or colder (e.g., -80°C) in a desiccated, dark environment. Tightly seal the container to prevent moisture absorption, which can accelerate degradation.

Q2: How long can I store this compound stock solutions?

A2: For optimal stability, it is recommended to prepare stock solutions fresh. However, if necessary, stock solutions can be stored at -80°C for up to six months or at -20°C for up to one month[1]. It is crucial to aliquot the stock solution into single-use vials to avoid multiple freeze-thaw cycles.

Q3: What solvents are suitable for dissolving this compound?

A3: this compound is soluble in chloroform, dichloromethane, ethyl acetate, DMSO, and acetone[2]. For biological experiments, DMSO is a common choice. Ensure the solvent is of high purity and free from contaminants that could promote degradation.

Q4: My this compound solution has changed color. Is it degraded?

A4: A change in color can be an indicator of degradation. You should perform an analytical assessment, such as HPLC, to confirm the purity of the solution before use.

Q5: What are the primary degradation pathways for this compound?

A5: As a dipeptide derivative, this compound is primarily susceptible to:

  • Hydrolysis: Cleavage of the amide bonds, especially under acidic or basic conditions.

  • Oxidation: Due to its antioxidant nature, it can be susceptible to oxidative degradation.

  • Photodegradation: Exposure to light, particularly UV, can induce degradation.

  • Thermal Degradation: Elevated temperatures can accelerate the degradation processes.

Data on this compound Stability

The following tables summarize illustrative quantitative data from forced degradation studies on this compound. These studies help in understanding the stability of the molecule under various stress conditions.

Table 1: Illustrative Degradation of this compound under Hydrolytic Conditions

ConditionIncubation Time (hours)Temperature (°C)This compound Remaining (%)Major Degradation Products
0.1 M HCl246075.2Hydrolysis Products
0.1 M NaOH246068.5Hydrolysis Products
Neutral (Water)728092.1Minimal Hydrolysis

Table 2: Illustrative Degradation of this compound under Oxidative, Thermal, and Photolytic Stress

ConditionIncubation Time (hours)This compound Remaining (%)Major Degradation Products
3% H₂O₂2485.4Oxidized Products
Dry Heat (80°C)7290.8Thermal Isomers/Fragments
Photolytic (UV Light)4882.1Photodegradation Products

Experimental Protocols

Protocol 1: Stability-Indicating HPLC Method for this compound

This protocol describes a reverse-phase HPLC method suitable for separating this compound from its potential degradation products.

  • Column: C18, 4.6 x 250 mm, 5 µm

  • Mobile Phase A: 0.1% Formic acid in Water

  • Mobile Phase B: 0.1% Formic acid in Acetonitrile

  • Gradient:

    • 0-5 min: 30% B

    • 5-25 min: 30% to 90% B

    • 25-30 min: 90% B

    • 30-35 min: 90% to 30% B

    • 35-40 min: 30% B

  • Flow Rate: 1.0 mL/min

  • Detection Wavelength: 220 nm

  • Injection Volume: 10 µL

  • Column Temperature: 30°C

Protocol 2: Forced Degradation Studies of this compound

These protocols are designed to intentionally degrade this compound to identify potential degradation products and pathways.

  • Acid Hydrolysis: Dissolve this compound in 0.1 M HCl to a final concentration of 1 mg/mL. Incubate at 60°C for 24 hours. Neutralize with an appropriate amount of 0.1 M NaOH before HPLC analysis.

  • Base Hydrolysis: Dissolve this compound in 0.1 M NaOH to a final concentration of 1 mg/mL. Incubate at 60°C for 24 hours. Neutralize with an appropriate amount of 0.1 M HCl before HPLC analysis.

  • Oxidative Degradation: Dissolve this compound in a solution of 3% H₂O₂ to a final concentration of 1 mg/mL. Store at room temperature for 24 hours, protected from light.

  • Thermal Degradation: Store solid this compound in an oven at 80°C for 72 hours. Dissolve in a suitable solvent for HPLC analysis.

  • Photolytic Degradation: Expose a 1 mg/mL solution of this compound (in a photostable solvent like acetonitrile) to UV light (254 nm) in a photostability chamber for 48 hours.

Visualizations

degradation_pathway This compound This compound Hydrolysis_Products Hydrolysis Products (e.g., Phenylalanine derivatives, Benzamide) This compound->Hydrolysis_Products Acid/Base Oxidized_Products Oxidized Products This compound->Oxidized_Products Oxidizing Agents Photodegradation_Products Photodegradation Products This compound->Photodegradation_Products UV/Visible Light

Caption: Potential degradation pathways of this compound.

troubleshooting_workflow start Inconsistent Results/ Unexpected Peaks check_storage Verify Storage Conditions (Temp, Light, Moisture) start->check_storage check_solution Assess Solution Age & Freeze-Thaw Cycles check_storage->check_solution run_hplc Perform HPLC Purity Check check_solution->run_hplc hplc_ok Purity OK? run_hplc->hplc_ok run_lcms Characterize Peaks with LC-MS hplc_ok->run_lcms No review_protocol Review Experimental Protocol (e.g., pH, solvent purity) hplc_ok->review_protocol Yes compare_forced Compare to Forced Degradation Profiles run_lcms->compare_forced identify_cause Identify Degradation Cause (Hydrolysis, Oxidation, etc.) compare_forced->identify_cause

Caption: Troubleshooting workflow for this compound degradation.

storage_stability cluster_conditions Storage Conditions cluster_factors Influencing Factors cluster_outcome Stability Outcome Temperature Temperature Low Temperature (-20°C / -80°C) Low Temperature (-20°C / -80°C) Temperature->Low Temperature (-20°C / -80°C) Light Light Protection from Light Protection from Light Light->Protection from Light Moisture Moisture Dry Environment Dry Environment Moisture->Dry Environment pH pH (in solution) Neutral pH Neutral pH pH->Neutral pH Increased_Stability Increased Stability Low Temperature (-20°C / -80°C)->Increased_Stability Protection from Light->Increased_Stability Dry Environment->Increased_Stability Neutral pH->Increased_Stability

Caption: Factors influencing this compound stability in storage.

References

Technical Support Center: Aurantiamide Stability in Solution

Author: BenchChem Technical Support Team. Date: November 2025

This technical support center provides researchers, scientists, and drug development professionals with guidance on improving the stability of Aurantiamide in solution by adjusting pH.

Frequently Asked Questions (FAQs)

Q1: What is the optimal pH for storing this compound in an aqueous solution?

A1: For maximal stability, it is recommended to prepare and store this compound solutions in acidic conditions, ideally between pH 3.0 and 5.0. Peptides, in general, are more stable in acidic environments compared to neutral or alkaline conditions. A study on diphenylalanine, a structurally similar peptide, demonstrated that nanotubes formed in a more acidic environment (pH 3) were more stable in solution.[1]

Q2: Why is this compound less stable at neutral or alkaline pH?

A2: this compound, a dipeptide derivative (N-benzoyl-L-phenylalanyl-L-phenylalaninol), contains amide bonds that are susceptible to hydrolysis. This degradation is catalyzed by both acid and base, but base-catalyzed hydrolysis is typically faster and more significant for peptides. At neutral (pH ~7) and particularly at alkaline (pH > 8) conditions, the hydroxide ions in the solution can directly attack the carbonyl carbon of the peptide bond, leading to cleavage of the molecule.

Q3: What are the primary degradation pathways for this compound at different pH values?

A3: The main degradation pathway for this compound in solution is the hydrolysis of its amide bonds.

  • Acidic Conditions (pH < 7): Acid-catalyzed hydrolysis of the amide bond can occur, breaking this compound into N-benzoyl-phenylalanine and phenylalaninol.

  • Neutral to Alkaline Conditions (pH ≥ 7): Base-catalyzed hydrolysis is the predominant degradation pathway. This reaction is generally faster than acid-catalyzed hydrolysis and will lead to the same degradation products.

Q4: Can I use buffers to maintain the optimal pH?

A4: Yes, using a buffer system is highly recommended to maintain a stable pH. For the optimal acidic range, buffers such as acetate or citrate are suitable choices. When selecting a buffer, ensure it does not interact with this compound or interfere with downstream experimental assays.

Q5: How does temperature affect this compound stability in conjunction with pH?

A5: Temperature accelerates chemical degradation. The effect is more pronounced at non-optimal pH values. Therefore, for long-term storage in solution, it is crucial to store this compound at low temperatures (e.g., 4°C or -20°C) in an appropriate acidic buffer.

Troubleshooting Guide

Problem Possible Cause Recommended Solution
Rapid loss of this compound potency in my cell culture experiment (at physiological pH ~7.4). This compound is degrading due to the neutral pH of the cell culture medium.1. Prepare a concentrated stock solution of this compound in an acidic buffer (e.g., pH 4.5) and dilute it into the cell culture medium immediately before use. 2. Minimize the incubation time as much as possible. 3. For longer experiments, consider replenishing the this compound-containing medium at regular intervals.
Precipitate forms in my this compound stock solution. The pH of the solution may have shifted, or the concentration is too high for the chosen solvent, affecting solubility.1. Ensure the pH is within the optimal acidic range (3.0-5.0) using a suitable buffer. 2. If solubility is an issue, consider using a co-solvent such as DMSO or ethanol to prepare a high-concentration stock, which can then be diluted into the aqueous buffer. Always check the tolerance of your experimental system to the co-solvent.
Inconsistent results in my assays using this compound. This could be due to variable degradation of this compound between experiments.1. Strictly control the pH of your solutions. Use a calibrated pH meter. 2. Prepare fresh solutions of this compound from a lyophilized powder for each experiment. 3. If using a stock solution, aliquot it and store at -20°C or -80°C to avoid multiple freeze-thaw cycles. 4. Perform a stability test under your specific experimental conditions to understand the degradation kinetics of this compound.

Quantitative Data on pH-Dependent Stability

The following table provides representative data illustrating the stability of a typical dipeptide like this compound in aqueous solution at different pH values when stored at 25°C. This data is for illustrative purposes and actual degradation rates should be determined experimentally.

Time (hours) % Intact this compound (pH 4.0) % Intact this compound (pH 7.4) % Intact this compound (pH 9.0)
0100%100%100%
699.5%96%88%
1299.1%92%77%
2498.2%85%60%
4896.5%72%36%
7294.8%61%22%

Experimental Protocols

Protocol: pH-Dependent Stability Study of this compound using RP-HPLC

This protocol describes a forced degradation study to determine the stability of this compound at different pH values.

1. Objective: To quantify the degradation of this compound over time in solutions of varying pH (acidic, neutral, and alkaline) using a stability-indicating Reverse-Phase High-Performance Liquid Chromatography (RP-HPLC) method.

2. Materials:

  • This compound (lyophilized powder)

  • HPLC-grade water, acetonitrile (ACN), and methanol

  • Trifluoroacetic acid (TFA)

  • Hydrochloric acid (HCl), Sodium hydroxide (NaOH)

  • Buffer salts (e.g., sodium acetate, sodium phosphate)

  • pH meter

  • HPLC system with UV detector

  • C18 RP-HPLC column (e.g., 250 mm x 4.6 mm, 5 µm)

  • Volumetric flasks, pipettes, and autosampler vials

3. Procedure:

  • Preparation of Buffers and Solutions:

    • Prepare buffer solutions at the desired pH values (e.g., pH 4.0 using acetate buffer, pH 7.4 using phosphate buffer, and pH 9.0 using borate buffer).

    • Prepare a concentrated stock solution of this compound (e.g., 1 mg/mL) in a suitable organic solvent like methanol or ACN.

  • Initiation of Stability Study:

    • For each pH condition, dilute the this compound stock solution with the respective buffer to a final concentration of 100 µg/mL.

    • Immediately after preparation, take a sample from each solution for the t=0 time point.

    • Store the remaining solutions at a constant temperature (e.g., 25°C or 37°C).

    • Collect samples at predetermined time intervals (e.g., 2, 4, 8, 12, 24, 48, and 72 hours).

    • Quench the degradation reaction in each collected sample by adding acid (e.g., an equal volume of 0.1% TFA in ACN) and store at -20°C until HPLC analysis.

  • HPLC Analysis:

    • Method Conditions (Example):

      • Column: C18, 250 mm x 4.6 mm, 5 µm

      • Mobile Phase A: 0.1% TFA in Water

      • Mobile Phase B: 0.1% TFA in Acetonitrile

      • Gradient: 30% to 90% B over 20 minutes

      • Flow Rate: 1.0 mL/min

      • Detection Wavelength: 220 nm

      • Injection Volume: 20 µL

    • Equilibrate the HPLC system with the initial mobile phase conditions.

    • Inject the t=0 sample to identify the retention time of the intact this compound peak.

    • Run all samples from the different time points and pH conditions.

  • Data Analysis:

    • Integrate the peak area of the intact this compound for each chromatogram.

    • Calculate the percentage of this compound remaining at each time point relative to the t=0 sample for each pH condition: % Remaining = (Area_t / Area_t0) * 100

    • Plot the percentage of remaining this compound against time for each pH to determine the degradation kinetics.

Visualizations

experimental_workflow cluster_prep 1. Preparation cluster_incubation 2. Incubation cluster_analysis 3. Analysis prep_stock Prepare this compound Stock (1 mg/mL in ACN) dilute Dilute Stock into Buffers (100 µg/mL) prep_stock->dilute prep_buffers Prepare Buffers (pH 4, 7.4, 9) prep_buffers->dilute sample_t0 Sample t=0 dilute->sample_t0 incubate Incubate at 25°C dilute->incubate hplc RP-HPLC Analysis sample_t0->hplc sample_tx Sample at Time Intervals (t=x) incubate->sample_tx quench Quench & Store at -20°C sample_tx->quench quench->hplc data Calculate % Remaining vs. Time hplc->data

Caption: Experimental workflow for the pH-dependent stability study of this compound.

Recent studies have shown that this compound Acetate, a closely related compound, exerts anti-inflammatory and anti-viral effects by inhibiting the NF-κB signaling pathway.[2][3] The diagram below illustrates this mechanism.

nfkb_pathway cluster_cell Cell cluster_nucleus Nucleus IAV Influenza A Virus (IAV) IKK IKK Complex IAV->IKK Activates IkB IκBα IKK->IkB Phosphorylates NFkB_IkB p65/p50-IκBα (Inactive) IkB->NFkB_IkB NFkB p65/p50 (NF-κB) NFkB->NFkB_IkB NFkB_nuc p65/p50 NFkB->NFkB_nuc Translocation NFkB_IkB->NFkB IκBα Degradation DNA DNA NFkB_nuc->DNA Binds Cytokines Pro-inflammatory Genes (IL-6, TNF-α) DNA->Cytokines Transcription This compound This compound Acetate This compound->IKK Inhibits

Caption: Inhibition of the NF-κB signaling pathway by this compound Acetate.[2][3]

stability_factors Stability This compound Stability pH pH pH->Stability High Impact Temp Temperature Temp->Stability Accelerates Degradation Time Time Time->Stability Increases Degradation Solvent Solvent/Buffer Solvent->Stability Can Stabilize

Caption: Key factors influencing the stability of this compound in solution.

References

Optimizing dosage and administration of Aurantiamide in rodent studies

Author: BenchChem Technical Support Team. Date: November 2025

This technical support center provides troubleshooting guides and frequently asked questions (FAQs) for researchers utilizing Aurantiamide in rodent models.

Frequently Asked Questions (FAQs)

1. What is a suitable vehicle for dissolving this compound for in vivo studies?

This compound is a hydrophobic compound, and selecting an appropriate vehicle is critical for ensuring its solubility and bioavailability. While the literature does not specify a single universal vehicle, common choices for hydrophobic compounds in rodent studies include:

  • Vegetable Oils: Corn oil or peanut oil can be effective for oral administration.

  • Aqueous Suspensions: Carboxymethyl cellulose (CMC), polyethylene glycol (PEG), or Tween 80 can be used to create a suspension for oral gavage. A combination of these agents is often used to improve stability.

It is crucial to conduct a small pilot study to determine the optimal vehicle for your specific batch of this compound and experimental conditions. Always include a vehicle-only control group in your experiments to account for any effects of the vehicle itself.

2. What is a recommended starting dose for this compound in mice and rats?

The effective dose of this compound can vary depending on the animal model, the targeted biological effect, and the administration route. Based on available literature, a dose range for this compound acetate administered by oral gavage in mice has been established.

Table 1: Recommended Starting Doses for this compound Acetate in Mice (Oral Gavage)

Dosage LevelDose (mg/kg)Potential ApplicationReference
Low2.5Initial dose-finding studies[1]
Medium5Anti-inflammatory effects[1]
High10Significant anti-inflammatory effects[1]

For rats, pharmacokinetic studies have been conducted with this compound from Portulaca oleracea extracts, but specific dose-response studies for therapeutic effects are less common. Researchers should consider starting with a lower dose and performing a dose-escalation study to determine the optimal concentration for their model.

3. What is the pharmacokinetic profile of this compound in rodents?

Studies in rats have shown that this compound is rapidly absorbed and metabolized following oral administration.[2][3][4]

Table 2: Pharmacokinetic Parameters of this compound in Rats (Oral Administration)

ParameterValueImplication for Study DesignReference
Time to Maximum Concentration (Tmax)~0.2 hoursRapid absorption. Consider the timing of sample collection or behavioral testing shortly after administration.[2]
Metabolism~90% reduction in 4 hoursShort half-life. For sustained effects, multiple daily doses may be necessary.[2]
AccumulationNo long-term tissue accumulationReduced risk of toxicity from compound build-up in chronic studies.[2]

Given the rapid metabolism, the timing of administration relative to experimental endpoints is a critical parameter to optimize.

4. Which signaling pathways are known to be modulated by this compound?

This compound acetate has been shown to exert its anti-inflammatory effects by modulating key signaling pathways.[1]

  • NF-κB Pathway: this compound can suppress the activation of NF-κB, a critical regulator of inflammatory cytokines.

  • PI3K/AKT Pathway: It has also been observed to inhibit the phosphorylation of PI3K and AKT, another important pathway involved in inflammation and cell survival.

Understanding these pathways can help in designing experiments to elucidate the mechanism of action of this compound in your model.

Troubleshooting Guide

Issue 1: I am not observing the expected biological effect after administering this compound.

Potential Cause Troubleshooting Step
Poor Solubility/Bioavailability 1. Verify the solubility of your this compound batch in the chosen vehicle. Consider gentle heating or sonication to aid dissolution.[5] 2. Experiment with alternative vehicles (e.g., a different oil or a suspension with varying concentrations of CMC/Tween 80). 3. Ensure proper administration technique (e.g., correct placement of the gavage needle).
Rapid Metabolism 1. Review the timing of your experimental endpoint relative to the known Tmax (~0.2h) and rapid clearance of this compound.[2] 2. Consider a dosing regimen with multiple administrations per day to maintain a therapeutic concentration. 3. Perform a pilot pharmacokinetic study in your specific animal model to confirm the compound's half-life.
Incorrect Dosage 1. The effective dose may be model-dependent. Perform a dose-response study to identify the optimal concentration for your experiment.[6] 2. Ensure accurate calculation of the dose based on the most recent animal body weights.

Issue 2: I am observing adverse effects or toxicity in my animals.

Potential Cause Troubleshooting Step
Vehicle Toxicity 1. Run a vehicle-only control group to assess the tolerability of the delivery vehicle.[7] 2. Consider reducing the volume of administration or the concentration of solubilizing agents (e.g., DMSO, if used).
Compound Toxicity 1. Reduce the dose of this compound. Start with a lower dose and gradually increase it while monitoring for signs of toxicity. 2. Review the literature for any reported toxicity of this compound in your specific animal strain or model.
Improper Administration 1. Ensure that the administration technique is correct and minimally stressful for the animals. For oral gavage, improper technique can lead to esophageal or gastric injury.[8] 2. Consider alternative, less invasive administration methods if appropriate for your study design.

Experimental Protocols & Visualizations

Detailed Methodologies

Protocol 1: Preparation and Administration of this compound via Oral Gavage

  • Vehicle Preparation (Example: 0.5% CMC Suspension):

    • Slowly add 0.5 g of carboxymethyl cellulose (CMC) to 100 mL of sterile water while stirring continuously to avoid clumping.

    • Stir until the CMC is fully dissolved. A magnetic stirrer is recommended.

    • Optionally, add 0.1% Tween 80 to improve the suspension of the hydrophobic compound.

  • This compound Formulation:

    • Weigh the required amount of this compound based on the desired dose and the number of animals.

    • Add a small amount of the vehicle to the this compound powder and triturate to form a paste.

    • Gradually add the remaining vehicle while vortexing or sonicating to ensure a homogenous suspension.

  • Administration:

    • Accurately weigh each animal before dosing.

    • Calculate the volume of the this compound suspension to be administered based on the animal's weight and the target dose (e.g., in mg/kg).

    • Gently restrain the animal and use a proper-sized gavage needle. The length of the needle should be from the corner of the mouth to the last rib.[9]

    • Insert the gavage needle into the esophagus and slowly deliver the suspension.

    • Monitor the animal for any signs of distress after administration.

Protocol 2: Basic Pharmacokinetic Study Design

  • Animal Groups: Divide animals into groups, with each group representing a specific time point for sample collection (e.g., 0.25, 0.5, 1, 2, 4, 8, and 24 hours post-dose).

  • Dosing: Administer a single known dose of this compound to all animals.

  • Sample Collection: At each designated time point, collect blood samples from the corresponding group of animals.

  • Plasma Preparation: Centrifuge the blood samples to separate the plasma and store it at -80°C until analysis.

  • Bioanalysis: Quantify the concentration of this compound in the plasma samples using a validated analytical method such as LC-MS/MS.

  • Data Analysis: Plot the plasma concentration of this compound versus time to determine key pharmacokinetic parameters like Cmax, Tmax, and half-life.

Visualizations

experimental_workflow cluster_prep Preparation cluster_admin Administration cluster_analysis Analysis prep_vehicle Prepare Vehicle (e.g., 0.5% CMC) prep_this compound Formulate this compound Suspension prep_vehicle->prep_this compound administer Administer via Oral Gavage prep_this compound->administer Dosing Solution weigh Weigh Animals calculate Calculate Dose Volume weigh->calculate calculate->administer collect_samples Collect Blood Samples at Time Points administer->collect_samples Dosed Animals analyze_pk LC-MS/MS Analysis collect_samples->analyze_pk determine_params Determine PK Parameters analyze_pk->determine_params

Caption: Workflow for a pharmacokinetic study of this compound in rodents.

signaling_pathway cluster_inflammation Inflammatory Stimulus (e.g., LPS) cluster_pi3k PI3K/AKT Pathway cluster_nfkb NF-κB Pathway LPS LPS PI3K PI3K LPS->PI3K IKK IKK LPS->IKK AKT AKT PI3K->AKT phosphorylates NFkB NF-κB (p65/p50) AKT->NFkB activates IkB IκBα IKK->IkB phosphorylates Inflammatory_Genes Pro-inflammatory Gene Expression NFkB->Inflammatory_Genes translocates to nucleus This compound This compound This compound->PI3K inhibits This compound->IKK inhibits

Caption: Proposed mechanism of this compound's anti-inflammatory action.

References

Validation & Comparative

A Comparative Guide to the Neuroprotective Efficacy of Aurantiamide and Edaravone

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction: Neurodegenerative diseases and acute brain injuries, such as stroke and traumatic brain injury (TBI), present significant therapeutic challenges. The final common pathways of neuronal damage in these conditions often involve oxidative stress, neuroinflammation, and apoptosis. This guide provides a detailed comparison of two neuroprotective agents, Aurantiamide and edaravone, based on available preclinical data. While direct comparative studies are limited, this document synthesizes findings from independent research to offer an objective overview of their respective mechanisms and efficacy.

Edaravone is a potent free-radical scavenger approved for the treatment of acute ischemic stroke and amyotrophic lateral sclerosis (ALS).[1][2] Its neuroprotective effects are primarily attributed to its robust antioxidant properties.[3][4] this compound, a dipeptide, has more recently emerged as a promising neuroprotective agent with potent anti-inflammatory effects, particularly through its modulation of microglial activity.[5]

Mechanisms of Neuroprotection

The neuroprotective strategies of this compound and edaravone diverge, with edaravone acting as a broad-spectrum antioxidant and this compound exhibiting more targeted anti-inflammatory actions.

Edaravone: A Potent Antioxidant and Anti-Apoptotic Agent

Edaravone exerts its neuroprotective effects through several key mechanisms. Primarily, it is a powerful free radical scavenger, neutralizing reactive oxygen species (ROS) and reactive nitrogen species (RNS) that are key mediators of cellular damage in cerebral ischemia.[3] This antioxidant activity helps to inhibit lipid peroxidation, preserving the integrity of neuronal membranes.[6]

Furthermore, edaravone has demonstrated significant anti-inflammatory and anti-apoptotic properties. It can suppress inflammatory pathways and inhibit apoptosis by modulating signaling cascades like the MAPK and TRAIL pathways.[7][8] In models of traumatic brain injury, edaravone has been shown to upregulate the expression of Brain-Derived Neurotrophic Factor (BDNF) and its receptor TrkB, promoting neuronal survival.

Edaravone_Pathway Ischemia_TBI Ischemia / TBI ROS_RNS ↑ ROS / RNS (Oxidative Stress) Ischemia_TBI->ROS_RNS MAPK MAPK Pathway (p-JNK, p-P38) Ischemia_TBI->MAPK TRAIL TRAIL Pathway (DR5, FADD) Ischemia_TBI->TRAIL LipidPerox Lipid Peroxidation ROS_RNS->LipidPerox Apoptosis Neuronal Apoptosis LipidPerox->Apoptosis MAPK->Apoptosis TRAIL->Apoptosis Neuroprotection Neuroprotection Edaravone Edaravone Edaravone->ROS_RNS Edaravone->MAPK Edaravone->TRAIL BDNF_TrkB ↑ BDNF / TrkB Edaravone->BDNF_TrkB BDNF_TrkB->Neuroprotection

Figure 1. Edaravone's neuroprotective signaling pathways.

This compound: A Modulator of Neuroinflammation

This compound's primary neuroprotective mechanism appears to be the targeted suppression of neuroinflammation by modulating microglial polarization. In pathological conditions like Alzheimer's disease, microglia can adopt a pro-inflammatory (M1) phenotype, releasing cytotoxic factors. This compound has been shown to inhibit this M1 polarization.[5]

Specifically, this compound targets and suppresses the activation of the NLRP3 inflammasome, a key protein complex that triggers the production of pro-inflammatory cytokines like IL-1β.[5] Additionally, it promotes the shift of microglia towards an anti-inflammatory (M2) phenotype through the activation of the JAK1-STAT6 signaling pathway.[9] This M2 phenotype is associated with tissue repair and debris clearance, contributing to a neuroprotective microenvironment.

Aurantiamide_Pathway Pathogen_Signal Pathological Signal (e.g., Aβ, LPS) Microglia Microglia Pathogen_Signal->Microglia NLRP3 NLRP3 Inflammasome Activation Microglia->NLRP3 STAT6 JAK1-STAT6 Pathway Microglia->STAT6 M1_Polarization M1 Polarization (Pro-inflammatory) NLRP3->M1_Polarization Neuroinflammation ↓ Neuroinflammation M2_Polarization M2 Polarization (Anti-inflammatory) STAT6->M2_Polarization M2_Polarization->Neuroinflammation This compound This compound This compound->NLRP3 This compound->STAT6

Figure 2. this compound's anti-inflammatory signaling pathways.

Data Presentation: Quantitative Comparison

The following tables summarize quantitative data from preclinical studies, highlighting the efficacy of each compound in various models of neurological damage.

Table 1: Efficacy of Edaravone in Neurological Injury Models
Model / Assay Parameter Measured Treatment Group (Dose) Result Reference
Rat Traumatic Brain Injury (TBI)Neurological Severity Score (NSS)Edaravone (3 mg/kg)Significant decrease in NSS at days 7, 14, and 21 post-TBI (p < 0.05)[10]
Rat TBITUNEL-positive (apoptotic) cellsEdaravone (3 mg/kg)Significant reduction in apoptotic cells in the hippocampus (p < 0.05)[10]
Rat TBINeuronal Number (hippocampal CA3)Edaravone (1.5 mg/kg)Significantly increased neuronal number (60.8±8.3) vs. vehicle (28.3±4.5)[11]
Rat Middle Cerebral Artery Occlusion (MCAO)Infarct VolumeEdaravone (3 mg/kg)Significantly reduced infarct volume compared to vehicle (p < 0.05)[12]
HT22 cells + H₂O₂Cell Apoptosis RateEdaravone (cotreatment)Decreased H₂O₂-induced apoptosis from ~46% to ~20%[8]
Rat MCAOLipid Peroxidation (IC₅₀)EdaravoneIC₅₀ = 15.3 µM in brain homogenate[6]
Table 2: Efficacy of this compound in Neurological Disease Models
Model / Assay Parameter Measured Treatment Group (Dose) Result Reference
APP/PS1 Mouse Model (Alzheimer's)Morris Water Maze (Escape Latency)This compound (10 & 20 mg/kg)Dose-dependent improvement in cognitive function (reduced escape latency)[5]
APP/PS1 Mouse Model (Alzheimer's)Inflammatory Cytokines (IL-1β, IL-6, TNF-α)This compound (10 & 20 mg/kg)Dose-dependent reduction in brain inflammatory cytokine levels[5]
LPS+IFN-γ treated BV2 cellsM1 Polarization (F4/80+CD11b+ cells)This compound (10 & 20 µM)Dose-dependent suppression of M1 polarization[13]
IL-4 treated BV2 cellsM2 Polarization (CD206 expression)This compoundUpregulation of M2 marker CD206[9]
LPS+IFN-γ treated BV2 cellsNLRP3 Inflammasome ExpressionThis compound (10 & 20 µM)Dose-dependent inhibition of NLRP3 expression[13]

Experimental Protocols

Detailed methodologies are crucial for the replication and validation of scientific findings. Below are summaries of key experimental protocols used in the cited studies.

In Vivo Model: Middle Cerebral Artery Occlusion (MCAO) in Rats

This protocol is commonly used to model ischemic stroke.

MCAO_Workflow start Start anesthesia Anesthetize Rat (e.g., chloral hydrate) start->anesthesia incision Midline Neck Incision anesthesia->incision artery_iso Isolate Common, Internal & External Carotid Arteries incision->artery_iso filament Insert Nylon Filament into Internal Carotid to Occlude MCA artery_iso->filament occlusion Maintain Occlusion (e.g., 90 min) filament->occlusion reperfusion Withdraw Filament for Reperfusion occlusion->reperfusion treatment Administer Edaravone (e.g., 3 mg/kg, i.v.) or Vehicle reperfusion->treatment assessment Assess Outcomes (Infarct Volume, NSS) at 24h treatment->assessment end End assessment->end

References

Head-to-head comparison of Aurantiamide and resveratrol antioxidant capacity

Author: BenchChem Technical Support Team. Date: November 2025

A Comprehensive Guide for Researchers, Scientists, and Drug Development Professionals

Introduction

In the relentless pursuit of novel therapeutic agents to combat oxidative stress-induced pathologies, both natural and synthetic compounds are under intense investigation. This guide provides a detailed head-to-head comparison of the antioxidant capacities of Aurantiamide, a dipeptide derivative, and Resveratrol, a well-studied polyphenol. While extensive research has elucidated the potent antioxidant properties of resveratrol, quantitative data on this compound remains notably scarce in publicly available scientific literature. This comparison, therefore, juxtaposes the established quantitative data for resveratrol with a qualitative analysis of this compound's potential antioxidant mechanisms, drawing upon the known activities of structurally related compounds.

Quantitative Antioxidant Capacity

A thorough literature search did not yield specific quantitative data (e.g., IC50 values) for this compound from standardized antioxidant assays such as DPPH (2,2-diphenyl-1-picrylhydrazyl) and ABTS (2,2'-azino-bis(3-ethylbenzothiazoline-6-sulfonic acid)). The antioxidant activity of a series of amides has been investigated, but this compound was not included in those studies.

Conversely, Resveratrol has been extensively studied, and its antioxidant capacity is well-documented. The following table summarizes representative data from various studies. It is important to note that IC50 values can vary depending on the specific experimental conditions.

Table 1: Antioxidant Capacity of Resveratrol (Representative Data)

AssayIC50 Value (µg/mL)Reference CompoundIC50 Value of Reference (µg/mL)
DPPH13.28Vitamin C8.9
ABTS1.12Vitamin C3.1

Note: The IC50 value represents the concentration of the compound required to scavenge 50% of the free radicals in the assay. A lower IC50 value indicates a higher antioxidant activity.

Mechanisms of Antioxidant Action

Resveratrol: A Multi-Faceted Antioxidant

Resveratrol exerts its antioxidant effects through a combination of direct and indirect mechanisms:

  • Direct Radical Scavenging: Resveratrol can directly donate a hydrogen atom or an electron to neutralize a wide range of reactive oxygen species (ROS) and reactive nitrogen species (RNS). This activity is primarily attributed to its phenolic hydroxyl groups.

  • Upregulation of Endogenous Antioxidant Enzymes: A key mechanism of resveratrol's action is the activation of the Nuclear factor erythroid 2-related factor 2 (Nrf2) signaling pathway.[1][2][3] Nrf2 is a transcription factor that regulates the expression of a battery of antioxidant and cytoprotective genes, including those for enzymes like heme oxygenase-1 (HO-1), NAD(P)H quinone dehydrogenase 1 (NQO1), and glutathione S-transferases (GSTs).

  • Modulation of Pro-oxidant Enzymes: Resveratrol can inhibit the activity of enzymes that generate ROS, such as certain isoforms of NADPH oxidase (NOX).

  • Chelation of Metal Ions: By chelating transition metal ions like iron and copper, resveratrol can prevent them from participating in Fenton and Haber-Weiss reactions, which generate highly reactive hydroxyl radicals.

This compound: A Putative Antioxidant

While direct experimental evidence for the antioxidant mechanism of this compound is limited, its chemical structure as a dipeptide containing a phenylalanine residue suggests potential antioxidant activity. Peptides containing aromatic amino acids like phenylalanine can act as antioxidants. The proposed mechanisms for such peptides include:

  • Hydrogen/Electron Donation: The aromatic ring of the phenylalanine residue can donate a hydrogen atom or an electron to stabilize free radicals.

  • Metal Ion Chelation: The amide and carbonyl groups within the peptide backbone may chelate pro-oxidant metal ions.

Further research is imperative to elucidate the specific antioxidant mechanisms of this compound and to quantify its efficacy.

Experimental Protocols for Antioxidant Capacity Assessment

To enable researchers to directly compare the antioxidant capacities of this compound and Resveratrol, detailed protocols for two common in vitro assays, DPPH and ABTS, are provided below.

DPPH (2,2-diphenyl-1-picrylhydrazyl) Radical Scavenging Assay

This assay measures the ability of an antioxidant to donate a hydrogen atom or an electron to the stable DPPH radical, causing a color change from purple to yellow.

Materials:

  • DPPH (2,2-diphenyl-1-picrylhydrazyl)

  • Methanol or Ethanol (analytical grade)

  • Test compounds (this compound, Resveratrol)

  • Positive control (e.g., Ascorbic acid, Trolox)

  • 96-well microplate

  • Microplate reader capable of measuring absorbance at 517 nm

Procedure:

  • Preparation of DPPH Solution: Prepare a 0.1 mM solution of DPPH in methanol or ethanol. The solution should be freshly prepared and protected from light.

  • Preparation of Test Samples: Dissolve the test compounds and positive control in the same solvent used for the DPPH solution to prepare a series of concentrations.

  • Assay:

    • Add 100 µL of the DPPH solution to each well of a 96-well plate.

    • Add 100 µL of the different concentrations of the test compounds or positive control to the wells.

    • For the blank, add 100 µL of the solvent instead of the test sample.

    • Incubate the plate in the dark at room temperature for 30 minutes.

  • Measurement: Measure the absorbance of each well at 517 nm using a microplate reader.

  • Calculation: The percentage of DPPH radical scavenging activity is calculated using the following formula: % Inhibition = [(A_control - A_sample) / A_control] x 100 Where A_control is the absorbance of the blank and A_sample is the absorbance of the test compound.

  • IC50 Determination: The IC50 value is determined by plotting the percentage of inhibition against the concentration of the test compound.

ABTS (2,2'-azino-bis(3-ethylbenzothiazoline-6-sulfonic acid)) Radical Cation Scavenging Assay

This assay is based on the ability of antioxidants to scavenge the pre-formed ABTS radical cation (ABTS•+), a blue-green chromophore. The reduction of ABTS•+ by an antioxidant is measured by the decrease in absorbance at 734 nm.

Materials:

  • ABTS (2,2'-azino-bis(3-ethylbenzothiazoline-6-sulfonic acid) diammonium salt)

  • Potassium persulfate

  • Phosphate-buffered saline (PBS) or Ethanol

  • Test compounds (this compound, Resveratrol)

  • Positive control (e.g., Trolox, Ascorbic acid)

  • Spectrophotometer or microplate reader capable of measuring absorbance at 734 nm

Procedure:

  • Preparation of ABTS•+ Solution:

    • Prepare a 7 mM aqueous solution of ABTS and a 2.45 mM aqueous solution of potassium persulfate.

    • Mix the two solutions in equal volumes and allow them to react in the dark at room temperature for 12-16 hours to generate the ABTS•+ radical.

  • Working Solution Preparation: Dilute the ABTS•+ solution with PBS or ethanol to obtain an absorbance of 0.70 ± 0.02 at 734 nm.

  • Preparation of Test Samples: Dissolve the test compounds and positive control in the appropriate solvent to prepare a series of concentrations.

  • Assay:

    • Add a small volume (e.g., 10 µL) of the different concentrations of the test compounds or positive control to a cuvette or microplate well.

    • Add a larger volume (e.g., 1 mL or 190 µL) of the ABTS•+ working solution.

    • Incubate at room temperature for a specific time (e.g., 6 minutes).

  • Measurement: Measure the absorbance at 734 nm.

  • Calculation: The percentage of ABTS•+ scavenging activity is calculated using the following formula: % Inhibition = [(A_control - A_sample) / A_control] x 100 Where A_control is the absorbance of the control (ABTS•+ solution without the test compound) and A_sample is the absorbance in the presence of the test compound.

  • IC50 Determination: The IC50 value is determined by plotting the percentage of inhibition against the concentration of the test compound.

Visualizing the Pathways and Workflows

The following diagrams, generated using Graphviz, illustrate the key signaling pathway for resveratrol's antioxidant action and a generalized experimental workflow for comparing the antioxidant capacities of the two compounds.

Resveratrol_Nrf2_Pathway cluster_stress Oxidative Stress cluster_cytoplasm Cytoplasm cluster_nucleus Nucleus ROS ROS Keap1_Nrf2 Keap1-Nrf2 Complex ROS->Keap1_Nrf2 induces dissociation Resveratrol Resveratrol Resveratrol->Keap1_Nrf2 induces dissociation Nrf2_free Nrf2 Keap1_Nrf2->Nrf2_free releases Ub Ubiquitination & Degradation Keap1_Nrf2->Ub Nrf2_nuc Nrf2 Nrf2_free->Nrf2_nuc translocation ARE ARE (Antioxidant Response Element) Nrf2_nuc->ARE binds to Antioxidant_Genes Antioxidant Genes (e.g., HO-1, NQO1) ARE->Antioxidant_Genes activates transcription Antioxidant_Enzymes Antioxidant Enzymes Antioxidant_Genes->Antioxidant_Enzymes translation Antioxidant_Enzymes->ROS neutralizes

Caption: Resveratrol-mediated activation of the Nrf2 signaling pathway.

Antioxidant_Assay_Workflow cluster_preparation Preparation cluster_assay Assay Execution cluster_analysis Data Analysis cluster_comparison Comparison Compound_Prep Prepare Stock Solutions (this compound, Resveratrol, Control) Serial_Dilution Perform Serial Dilutions Compound_Prep->Serial_Dilution Reagent_Prep Prepare Assay Reagents (DPPH or ABTS•+) Reaction Mix Compounds with Reagents Reagent_Prep->Reaction Serial_Dilution->Reaction Incubation Incubate as per Protocol Reaction->Incubation Measurement Measure Absorbance Incubation->Measurement Calc_Inhibition Calculate % Inhibition Measurement->Calc_Inhibition Plot_Curve Plot Inhibition vs. Concentration Calc_Inhibition->Plot_Curve Calc_IC50 Determine IC50 Values Plot_Curve->Calc_IC50 Compare_IC50 Compare IC50 Values (this compound vs. Resveratrol) Calc_IC50->Compare_IC50

Caption: Experimental workflow for comparing antioxidant capacity.

Conclusion and Future Directions

Resveratrol is a potent antioxidant with well-characterized direct and indirect mechanisms of action, supported by a wealth of quantitative experimental data. In contrast, while the chemical structure of this compound suggests it may possess antioxidant properties, there is a significant lack of published quantitative data to substantiate this and to allow for a direct comparison with established antioxidants like resveratrol.

This guide highlights a critical gap in the scientific literature regarding the antioxidant potential of this compound. Future research should focus on performing standardized in vitro antioxidant assays, such as DPPH and ABTS, to determine its IC50 values. Furthermore, cell-based assays are needed to investigate its ability to mitigate intracellular oxidative stress and to explore its potential effects on antioxidant signaling pathways like the Nrf2 pathway. Such studies are essential to fully evaluate the therapeutic potential of this compound as an antioxidant agent and to provide a solid basis for a comprehensive head-to-head comparison with resveratrol.

References

Safety Operating Guide

Aurantiamide: Proper Disposal Procedures for Laboratory Settings

Author: BenchChem Technical Support Team. Date: November 2025

Essential guidance for the safe and compliant disposal of Aurantiamide, ensuring the protection of personnel and the environment. This document provides immediate safety and logistical information, including operational and disposal plans, to support researchers, scientists, and drug development professionals in maintaining a safe laboratory environment.

Safety and Handling Profile

Data PointInformation
CAS Number 58115-31-4
Appearance Solid powder
Hazard Classification Not classified as hazardous
Personal Protective Equipment (PPE) Safety glasses, gloves, lab coat
Primary Route of Exposure Inhalation, ingestion, skin and eye contact

Experimental Protocols: Disposal Workflow

The proper disposal of this compound, as with any laboratory chemical, follows a structured workflow to ensure safety and regulatory compliance. The process begins with the identification and collection of the waste and culminates in its final disposal by a licensed waste management service.

cluster_0 On-Site Waste Management cluster_1 Off-Site Disposal A 1. Waste Identification (Unused/Contaminated this compound) B 2. Segregation (Non-hazardous solid waste) A->B C 3. Containerization (Labeled, sealed, compatible container) B->C D 4. Temporary Storage (Designated chemical waste area) C->D E 5. Waste Pickup (Licensed contractor) D->E F 6. Transportation (Adherence to transport regulations) E->F G 7. Final Disposal (Incineration or landfill) F->G

Figure 1. Logical workflow for the proper disposal of this compound waste.

Step-by-Step Disposal Procedures

Adherence to the following procedural steps is crucial for the safe disposal of this compound waste.

1. Waste Identification and Segregation:

  • Identify all materials contaminated with this compound, including unused product, contaminated personal protective equipment (PPE), and any labware (e.g., weighing boats, pipette tips).

  • Segregate this compound waste as non-hazardous solid chemical waste. Do not mix with hazardous waste streams such as solvents or reactive chemicals.

2. Containerization:

  • Use a designated, leak-proof, and chemically compatible container for collecting this compound waste.

  • The container must be clearly labeled as "this compound Waste" or with a similar identifier. The label should also include the date of initial waste accumulation.

  • Ensure the container is kept securely sealed when not in use to prevent accidental spills or exposure.

3. Temporary Storage:

  • Store the sealed waste container in a designated and well-ventilated chemical waste storage area.

  • This area should be away from general laboratory traffic and incompatible materials.

4. Professional Disposal:

  • Arrange for the collection of the this compound waste by a licensed and reputable chemical waste disposal company.

  • Provide the waste disposal company with the Safety Data Sheet (SDS) for this compound to ensure they have all necessary information for its safe handling and final disposal.

  • The primary methods of disposal for non-hazardous solid chemical waste are typically incineration or disposal in a permitted landfill. The final determination will be made by the waste management facility.

Important Considerations:

  • Regulatory Compliance: Always adhere to local, state, and federal regulations regarding chemical waste disposal.[1]

  • Spill Management: In the event of a spill, avoid generating dust.[2] Wear appropriate PPE, including a respirator if necessary.[2] Collect the spilled material using an inert absorbent and place it in a sealed container for disposal.

  • Environmental Impact: While specific ecotoxicity data for this compound is limited, it is prudent to prevent its release into the environment. Do not dispose of this compound down the drain or in the regular trash. Improper disposal of pharmaceuticals and chemicals can lead to environmental contamination.

References

×

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
Reactant of Route 1
Aurantiamide
Reactant of Route 2
Reactant of Route 2
Aurantiamide

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.